DCB-3503
Description
Properties
CAS No. |
87302-58-7 |
|---|---|
Molecular Formula |
C24H27NO5 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(13aS,14S)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol |
InChI |
InChI=1S/C24H27NO5/c1-27-19-8-13-14-9-20(28-2)22(30-4)11-16(14)23-17(15(13)10-21(19)29-3)12-25-7-5-6-18(25)24(23)26/h8-11,18,24,26H,5-7,12H2,1-4H3/t18-,24+/m0/s1 |
InChI Key |
JWHWLMNMGLICQZ-MHECFPHRSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C3=C([C@@H]([C@@H]4CCCN4C3)O)C5=CC(=C(C=C25)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C(C4CCCN4C3)O)C5=CC(=C(C=C25)OC)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DCB-3503; DCB 3503; DCB3503; NSC-716802; NSC 716802; NSC716802. |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of DCB-3503 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCB-3503, a synthetic analog of the natural compound tylophorine, has demonstrated significant anti-cancer properties in preclinical studies. Its mechanism of action is multifaceted, primarily centered on the inhibition of protein synthesis through a novel mechanism that leads to the preferential downregulation of short-lived oncoproteins. Furthermore, this compound modulates key signaling pathways involved in cell cycle progression and inflammation, such as the NF-κB pathway. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its primary target, its impact on cellular processes, and the experimental evidence supporting these findings.
Core Mechanism: Inhibition of Protein Synthesis via HSC70
The principal anti-cancer effect of this compound stems from its ability to inhibit protein synthesis at the elongation step of translation.[1][2] This is a distinct mechanism compared to other known translation inhibitors like cycloheximide or rapamycin.[1][2]
Molecular Target: Heat Shock Cognate Protein 70 (HSC70)
The direct molecular target of this compound has been identified as Heat Shock Cognate Protein 70 (HSC70), an ATP-dependent molecular chaperone.[3][4] this compound binds to HSC70 and allosterically regulates its ATPase and chaperone activities.[3][4] This modulation of HSC70 function is crucial for its inhibitory effect on the translation of specific mRNAs.
Mechanism of Translational Inhibition
This compound's interaction with HSC70 leads to the suppression of translation of mRNAs containing specific AU-rich elements (AREs) in their 3'-untranslated region (3' UTR), such as the "AUUUA" motif found in the mRNA of cyclin D1.[3][4] The binding of this compound to HSC70 promotes ATP hydrolysis, which in turn affects the chaperone's role in facilitating the translation of these specific mRNAs.[3][4] This leads to a shift in ribosome and mRNA sedimentation profiles towards polysomal fractions, indicative of an inhibition of the elongation step of protein synthesis.[1][2]
This targeted inhibition of protein synthesis preferentially affects proteins with short half-lives, many of which are critical for cancer cell survival and proliferation.[1][2]
Effects on Key Cellular Proteins and Pathways
The inhibition of protein synthesis by this compound leads to the downregulation of several key proteins involved in cancer progression.
Downregulation of Oncoproteins and Pro-Survival Factors
This compound has been shown to suppress the expression of several pro-oncogenic and pro-survival proteins in a time- and dose-dependent manner, without affecting their corresponding mRNA levels.[1] This indicates a post-transcriptional mechanism of action, consistent with its role as a translation inhibitor. Key downregulated proteins include:
-
Cyclin D1: A critical regulator of cell cycle progression.[1][5]
-
Survivin: An inhibitor of apoptosis.[1]
-
β-catenin: A key component of the Wnt signaling pathway.[1]
-
p53 and p21: Tumor suppressor and cell cycle inhibitor, respectively. Their downregulation is also observed, likely due to their short half-lives.[1]
Inhibition of the NF-κB Signaling Pathway
This compound is a potent inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway, a key mediator of inflammation and cell survival.[5][6][7] The mechanism of NF-κB inhibition involves:
-
Downregulation of phosphorylated p65: this compound decreases the levels of the phosphorylated (active) form of the p65 subunit of NF-κB in the nucleus.[7]
-
Suppression of IκB Kinase α (IKKα): The activity and protein expression of nuclear IKKα, which is responsible for p65 phosphorylation, are suppressed by this compound.[7]
This inhibition of NF-κB activity is achieved without preventing the degradation of IκBα or the nuclear translocation of p65.[6]
Cell Cycle Arrest
The downregulation of key cell cycle regulatory proteins by this compound leads to cell cycle arrest. At lower concentrations, this compound induces a G2/M phase arrest, while at higher concentrations, it can cause arrest in the S phase and other phases of the cell cycle.[6] Proteins affected include:
Quantitative Data
The following tables summarize the quantitative data available for the activity of this compound in cancer cell lines.
| Assay | Cell Line | Parameter | Value | Reference |
| Growth Inhibition | PANC-1 | EC50 | 50.9 ± 3.4 nM | [6] |
| Clonogenic Assay | PANC-1 | EC50 | 98.9 ± 9.5 nM | [6] |
| Growth Inhibition | PANC-1 | IC50 | 50 nM | [7] |
| Colony Formation | PANC-1 | IC50 | 162 nM | [7] |
| Growth Inhibition | HPAC | IC50 | 40 nM | [7] |
| Colony Formation | HPAC | IC50 | 149 nM | [7] |
| NF-κB Activity (TNFα-induced) | PANC-1 | ED50 | 72 nM | [6] |
| Amino Acid Incorporation | HepG2, HeLa, PANC-1 | IC50 | ~100 nM | [1][3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: PANC-1 (human pancreatic ductal carcinoma), HepG2 (human hepatocellular carcinoma), HeLa (human cervical cancer), HPAC (human pancreatic adenocarcinoma).
-
Culture Conditions: Standard cell culture conditions (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics, at 37°C in a humidified 5% CO2 atmosphere).
-
Drug Preparation: this compound is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for experiments.
Protein Expression Analysis (Western Blotting)
-
Cell Lysis: Cells are treated with this compound for specified times and concentrations, then harvested and lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay such as the Bradford or BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against the proteins of interest (e.g., Cyclin D1, Survivin, p-p65, β-actin). This is followed by incubation with HRP-conjugated secondary antibodies and detection using an enhanced chemiluminescence (ECL) system.
mRNA Level Analysis (Real-Time RT-PCR)
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a commercial kit (e.g., RNeasy from Qiagen) or TRIzol reagent.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Quantitative PCR is performed using a real-time PCR system with specific primers and probes for the genes of interest and a housekeeping gene (e.g., β-actin) for normalization.
Protein Synthesis Assay (Radiolabeled Amino Acid Incorporation)
-
Cell Treatment: Cells are pre-treated with this compound for a specified time.
-
Radiolabeling: A radiolabeled amino acid, such as [3H]-leucine or [35S]-methionine/cysteine, is added to the culture medium for a short period.
-
Measurement: Cells are washed and lysed, and the incorporation of radioactivity into proteins is measured by scintillation counting or autoradiography after SDS-PAGE.
NF-κB Reporter Assay
-
Transfection: PANC-1 cells are transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
Treatment and Stimulation: After transfection, cells are treated with this compound for a specified time, followed by stimulation with TNFα to induce NF-κB activity.
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer. The results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase).
Cell Cycle Analysis (Flow Cytometry)
-
Cell Fixation: Cells treated with this compound are harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
Caption: this compound Mechanism of Action Signaling Pathway.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Experimental Workflow for NF-kB Reporter Assay.
Conclusion
This compound represents a promising anti-cancer agent with a novel mechanism of action. Its ability to inhibit protein synthesis through the allosteric regulation of HSC70 and its subsequent impact on oncoprotein expression and key signaling pathways like NF-κB provide a strong rationale for its further development. This technical guide summarizes the core aspects of its mechanism, offering a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into the full range of mRNA targets for the this compound/HSC70 complex and its efficacy in a broader range of cancer types is warranted.
References
- 1. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 2. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tylophorine Analog this compound Inhibited Cyclin D1 Translation through Allosteric Regulation of Heat Shock Cognate Protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
The Molecular Target of DCB-3503: A Technical Guide
For Immediate Release to the Scientific Community
This technical guide provides an in-depth analysis of the molecular target and mechanism of action of DCB-3503, a synthetic analog of the natural compound tylophorine. This compound has demonstrated significant potential as an anti-cancer and immunosuppressive agent. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Executive Summary
This compound primarily exerts its biological effects by targeting Heat Shock Cognate Protein 70 (HSC70) .[1][2] Through this interaction, this compound allosterically modulates the ATPase and chaperone functions of HSC70, leading to the inhibition of protein synthesis at the elongation step.[2][3] This inhibitory action preferentially affects the translation of mRNAs containing specific AUUUA motifs within their 3'-untranslated regions (3' UTR), such as the mRNA for cyclin D1.[2][3] Consequently, this compound causes a reduction in the levels of short-lived oncoproteins and pro-survival proteins, contributing to its anti-cancer properties.[4][5] An earlier proposed mechanism also involves the inhibition of NF-κB transcriptional activity.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from published studies.
| Parameter | Cell Line | Value | Reference |
| Growth Inhibition (EC₅₀) | PANC-1 | 50.9 ± 3.4 nM | [6] |
| Clonogenicity (EC₅₀) | PANC-1 | 98.9 ± 9.5 nM | [6] |
| NF-κB Activity (ED₅₀) | PANC-1 | 72 nM | [6] |
| Protein Synthesis Inhibition | HepG2 | 50% inhibition at 100 nM | [4] |
Molecular Target and Mechanism of Action
Primary Target: Heat Shock Cognate Protein 70 (HSC70)
The definitive molecular target of this compound has been identified as Heat Shock Cognate Protein 70 (HSC70).[1][2] this compound binds to HSC70 and acts as an allosteric regulator.[2][3] This binding event promotes the ATP hydrolysis activity of HSC70, particularly when HSC70 is associated with mRNAs containing AUUUA motifs in their 3' UTR, such as cyclin D1 mRNA.[2][3] The altered chaperone activity of HSC70 leads to the suppression of the translation of these target mRNAs.[2][3]
Inhibition of Protein Synthesis
This compound is a potent inhibitor of protein synthesis.[4][5] Its mechanism is distinct from other known translation inhibitors. Studies have shown that this compound treatment leads to a shift in ribosome profiles, with an accumulation of polysomes and a decrease in monosomes, which is indicative of an inhibition of the translation elongation step.[4][5] This global effect on protein synthesis has a more pronounced impact on proteins with short half-lives, including several oncoproteins and cell cycle regulators like cyclin D1, survivin, and β-catenin.[4][5]
Inhibition of NF-κB Signaling
Early research also highlighted the ability of this compound to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[6] The compound was found to reduce TNFα-induced NF-κB activity in a dose-dependent manner.[6] The proposed mechanism for this inhibition is related to the phosphorylation status of the p65 subunit of NF-κB.[6]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key molecular pathways affected by this compound.
Caption: Mechanism of this compound-mediated inhibition of protein synthesis.
Caption: Proposed mechanism of this compound's inhibition of the NF-κB pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the molecular target and mechanism of action of this compound.
Cell Viability and Growth Inhibition Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (EC₅₀).
-
Cell Seeding: Cancer cell lines (e.g., PANC-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or MTS.
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are solubilized with DMSO or a solubilization buffer, and the absorbance is read at 570 nm.
-
MTS Assay: MTS reagent is added to each well and incubated for 1-3 hours. The absorbance of the soluble formazan product is read at 490 nm.
-
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the EC₅₀ is calculated using a non-linear regression analysis.
Protein Synthesis Inhibition Assay (Radiolabeled Amino Acid Incorporation)
This assay measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled amino acids.
-
Cell Culture and Treatment: Cells (e.g., HepG2, HeLa) are cultured in 24-well plates. The cells are then treated with various concentrations of this compound or a vehicle control for a specified time.
-
Radiolabeling: A radiolabeled amino acid, such as [³H]-leucine or [³⁵S]-methionine, is added to the culture medium, and the cells are incubated for a short period (e.g., 30-60 minutes).
-
Cell Lysis and Precipitation: The cells are washed with cold PBS and then lysed. The proteins are precipitated using trichloroacetic acid (TCA).
-
Quantification: The amount of radioactivity incorporated into the precipitated protein is measured using a scintillation counter.
-
Data Analysis: The radioactivity counts are normalized to the total protein content in each sample, and the percentage of inhibition is calculated relative to the vehicle control.
NF-κB Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB.
-
Transfection: Cells (e.g., PANC-1) are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter. A co-transfection with a Renilla luciferase plasmid can be performed for normalization.
-
Compound Treatment and Stimulation: After 24 hours, the cells are pre-treated with this compound for 1-2 hours, followed by stimulation with an NF-κB activator such as TNFα (10-20 ng/mL) for 6-8 hours.
-
Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.
-
Luciferase Assay: The firefly and Renilla luciferase activities in the cell lysates are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The ED₅₀ value is determined by plotting the normalized luciferase activity against the log of the this compound concentration.
Conclusion
This compound is a promising therapeutic candidate with a well-defined molecular target, HSC70. Its unique mechanism of action, involving the allosteric regulation of a key cellular chaperone to inhibit protein synthesis, sets it apart from many existing anti-cancer agents. Further research into the nuances of its interaction with HSC70 and the full spectrum of its effects on cellular signaling pathways will be crucial for its clinical development.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bowdish.ca [bowdish.ca]
- 6. researchgate.net [researchgate.net]
DCB-3503: A Tylophorine Analog for Cancer Therapy - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCB-3503, a synthetic analog of the natural plant alkaloid tylophorine, has emerged as a promising anti-cancer agent with a novel mechanism of action.[1][2][3] Unlike many conventional chemotherapeutics that target DNA synthesis or induce apoptosis directly, this compound exerts its effects by inhibiting protein synthesis at the elongation step.[1][2] This technical guide provides an in-depth overview of the core scientific principles underlying this compound's therapeutic potential, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.
Introduction: Tylophorine Analogs in Oncology
Tylophorine and its analogs are phenanthroindolizidine alkaloids derived from plants of the Tylophora genus.[3][4] These compounds have garnered significant interest in oncology due to their potent and broad-spectrum anti-tumor activities.[5][6] Early evaluations of tylophorine analogs, including this compound (NSC-716802), in the National Cancer Institute's 60-cell line screen revealed a consistent and potent inhibition of cell growth, with a mean GI50 value in the nanomolar range (approximately 10⁻⁸ M).[3][4][7] A key feature of these analogs is their unique mode of action, which appears to be distinct from existing anticancer drugs, suggesting they could overcome certain forms of drug resistance.[1][3]
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of protein synthesis.[1][2] This inhibition is not global but preferentially affects the expression of proteins with short half-lives, many of which are critical for cancer cell proliferation and survival.[1][2]
Inhibition of Translation Elongation
Studies have shown that this compound treatment leads to a shift in ribosome sedimentation profiles, with an accumulation of polysomes and a decrease in monosomes.[1][2] This is indicative of an inhibition of the elongation step of protein synthesis.[1][2] Unlike cycloheximide, another protein synthesis inhibitor, this compound's mechanism is distinct.[1][2] Furthermore, its action is independent of the mTOR pathway, a common target for other translation inhibitors like rapamycin.[1][2]
Downregulation of Key Oncoproteins
A direct consequence of this translation inhibition is the rapid downregulation of several pro-oncogenic and pro-survival proteins. This includes:
-
Survivin: An inhibitor of apoptosis.[1]
-
β-catenin: A component of the Wnt signaling pathway, often dysregulated in cancer.[1]
-
p53 and p21: While p53 can be a tumor suppressor, its levels can be complexly regulated; p21 is a cyclin-dependent kinase inhibitor.[1]
Importantly, this compound achieves this protein downregulation without affecting the corresponding mRNA levels, confirming its action at the translational level.[1][2] The effect on these proteins is reversed by proteasome inhibitors, indicating that the newly synthesized, but incomplete, proteins are likely degraded.[1][2]
Allosteric Regulation of Heat Shock Cognate Protein 70 (HSC70)
Further research has elucidated a more specific molecular target of this compound. It has been shown to preferentially bind to Heat Shock Cognate Protein 70 (HSC70).[9][10] HSC70 is a chaperone protein that plays a role in the translation of certain mRNAs, including cyclin D1, by binding to AU-rich elements in their 3' untranslated regions (3' UTR).[9] this compound allosterically regulates the ATPase and chaperone activities of HSC70, thereby inhibiting the translation of its target mRNAs.[9][10]
Inhibition of NF-κB Signaling
In addition to its effects on protein synthesis, this compound has been shown to inhibit the transcriptional activity of NF-κB (nuclear factor-kappa B).[3][8] In pancreatic cancer cells (PANC-1), this compound reduced TNFα-induced NF-κB activity in a dose-dependent manner.[8] This inhibition is thought to be mediated by a decrease in the phosphorylation of the p65 subunit of NF-κB in the nucleus, without preventing its translocation from the cytoplasm.[8]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Value | Reference |
| NCI-60 Panel | Various | Growth Inhibition | GI50 ~10⁻⁸ M | [3][4][7] |
| PANC-1 | Pancreatic Ductal Carcinoma | Growth Inhibition | EC50 = 50.9 ± 3.4 nM | [8] |
| PANC-1 | Pancreatic Ductal Carcinoma | Clonogenicity | EC50 = 98.9 ± 9.5 nM | [8] |
| HepG2 | Hepatocellular Carcinoma | Growth Inhibition | Potent (EC50 ~10⁻⁸ M) | [3][7] |
| KB | Nasopharyngeal Carcinoma | Growth Inhibition | Potent (EC50 ~10⁻⁸ M) | [3][7] |
| PANC-1 | Pancreatic Ductal Carcinoma | NF-κB Inhibition | ED50 = 72 nM | [8] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Dosing Regimen | Outcome | Reference |
| HepG2 Xenograft (Nude Mice) | 6 mg/kg, i.p., every 8h on days 0 and 3 | Significant tumor growth suppression (P < 0.0001) | [3][4][7] |
| PANC-1 Xenograft (Nude Mice) | Not specified | Inhibits tumor growth | [1][2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: PANC-1 (human pancreatic ductal carcinoma), HepG2 (human hepatocellular carcinoma), HeLa (human cervical cancer), Huh7 (human hepatocellular carcinoma), MCF-7 (human breast cancer), and KB (human nasopharyngeal carcinoma) are commonly used.[1][3][7][11]
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: this compound is typically dissolved in DMSO to create a stock solution and then diluted to the final concentration in cell culture medium.
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression levels of specific proteins.
-
Methodology:
-
Cells are treated with varying concentrations of this compound or vehicle (DMSO) for specified time periods.
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., cyclin D1, survivin, β-catenin, p53, p21, β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][11]
-
Radiolabeled Amino Acid Incorporation Assay
-
Objective: To measure the rate of global protein synthesis.
-
Methodology:
-
Cells are seeded in multi-well plates and allowed to attach overnight.
-
Cells are treated with this compound or control for various times and concentrations.
-
A radiolabeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine/cysteine) is added to the culture medium for a short period (e.g., 15-30 minutes).[1][11][12]
-
The cells are then washed and lysed.
-
The amount of incorporated radioactivity into proteins is measured using a scintillation counter.[1][11][12]
-
Real-Time RT-PCR
-
Objective: To quantify the mRNA levels of specific genes.
-
Methodology:
-
Cells are treated with this compound as described above.
-
Total RNA is extracted using a suitable method (e.g., TRIzol reagent).
-
The RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.
-
Real-time PCR is performed using specific primers and probes for the genes of interest (e.g., cyclin D1, survivin, β-catenin, p53, p21) and a housekeeping gene (e.g., β-actin) for normalization.[1][11]
-
The relative mRNA expression is calculated using the ΔΔCt method.[1][11]
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Cells are treated with this compound for a specified duration (e.g., 24 hours).
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A and stained with propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[7][8]
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western Blot Analysis.
Conclusion and Future Directions
This compound represents a novel class of anti-cancer compounds with a distinct mechanism of action centered on the inhibition of protein synthesis. Its ability to downregulate key oncoproteins with short half-lives provides a strong rationale for its development as a therapeutic agent. The preferential activity against proteins like cyclin D1 suggests that this compound could be particularly effective in cancers where these proteins are overexpressed, such as certain breast and hepatocellular carcinomas.[9] Furthermore, its unique mechanism of action suggests potential for use in combination therapies with other anticancer agents to enhance efficacy and overcome drug resistance.[1] Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as clinical trials to evaluate the safety and efficacy of this compound in cancer patients. Although one tylophorine analog, tylocrebrine, failed in clinical trials due to CNS toxicity, the development of new analogs with improved therapeutic indices remains a promising avenue for cancer therapy.[6][13]
References
- 1. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 2. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel mode of action of tylophorine analogs as antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tylophorine Analog this compound Inhibited Cyclin D1 Translation through Allosteric Regulation of Heat Shock Cognate Protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compound this compound - Chemdiv [chemdiv.com]
- 11. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Impact of DCB-3503 on Protein Synthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research on DCB-3503, a tylophorine analog, and its intricate relationship with protein synthesis. The document summarizes key quantitative findings, details experimental methodologies, and visualizes the compound's mechanism of action through signaling and workflow diagrams.
Executive Summary
This compound is a potent inhibitor of protein synthesis, demonstrating a novel mechanism of action that distinguishes it from other known translation inhibitors.[1][2] Early research indicates that this compound suppresses the expression of oncoproteins and pro-survival proteins with short half-lives by inhibiting the elongation step of translation.[1][2] This effect is achieved through the allosteric regulation of Heat Shock Cognate Protein 70 (HSC70), a key player in protein folding and stability. Notably, the current body of research does not establish a direct link between the mechanism of action of this compound and the inhibition of Adaptor-Associated Kinase 1 (AAK1).
Quantitative Data on this compound's Effects
The inhibitory effects of this compound on protein synthesis and cell proliferation are both time- and dose-dependent. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Inhibition of Amino Acid Incorporation by this compound
| Cell Line | Treatment Duration | This compound Concentration (nM) | Inhibition of [³H]-Amino Acid Incorporation |
| HepG2 | 15 min | 100 | ~20% |
| HepG2 | 30 min | 100 | ~40% |
| HepG2 | 60 min | 100 | ~50% |
| HepG2 | 120 min | 100 | ~60% |
| HepG2 | - | 10 | ~10% |
| HepG2 | - | 50 | ~30% |
| HepG2 | - | 100 | ~50% |
| HeLa | - | 100 | ~50% |
| PANC-1 | - | 100 | ~50% |
Data extracted from studies on the dose- and time-dependent effects of this compound on protein synthesis.[3][4]
Table 2: Down-regulation of Key Cellular Proteins by this compound in HepG2 Cells
| Protein | Treatment Duration | This compound Concentration (nM) | Observed Effect |
| Cyclin D1 | 15 min | 300 | Significant down-regulation |
| Cyclin D1 | 2 hours | 50 | Extensive suppression |
| Survivin | 2 hours | 300 | Down-regulation |
| β-catenin | 2 hours | 300 | Down-regulation |
| p53 | 2 hours | 300 | Down-regulation |
| p21 | 2 hours | 300 | Down-regulation |
| Cyclin E | Up to 24 hours | 300 | No significant change |
| β-actin | Up to 24 hours | 300 | No significant change |
This table summarizes the specific protein expression changes observed upon this compound treatment.[1]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that elucidated the mechanism of action of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: HepG2 (human hepatocellular carcinoma), PANC-1 (human pancreatic cancer), and HeLa (human cervical cancer) cells were utilized.
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then diluted to the desired final concentrations in the cell culture medium for experiments.
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression levels of specific proteins.
-
Procedure:
-
Cells were treated with varying concentrations of this compound or vehicle control for specified durations.
-
Whole-cell lysates were prepared using a lysis buffer containing protease inhibitors.
-
Protein concentrations were determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Cyclin D1, Survivin, β-catenin, p53, p21, β-actin).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Radiolabeled Amino Acid Incorporation Assay
-
Objective: To quantify the rate of global protein synthesis.
-
Procedure:
-
Cells were seeded in multi-well plates and treated with this compound.
-
A radiolabeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine/cysteine) was added to the culture medium for a defined period.
-
Cells were washed to remove unincorporated radiolabel.
-
Proteins were precipitated using trichloroacetic acid (TCA).
-
The amount of incorporated radioactivity in the protein precipitate was measured using a scintillation counter.
-
In Vitro Translation Assay
-
Objective: To determine the direct effect of this compound on the translation machinery.
-
Procedure:
-
A cell-free in vitro translation system (e.g., HeLa cell lysate) was used.
-
The system was programmed with a specific mRNA template (e.g., luciferase mRNA).
-
This compound, a control inhibitor (e.g., cycloheximide), or vehicle was added to the reaction mixture.
-
The translation reaction was allowed to proceed at an optimal temperature.
-
The amount of newly synthesized protein was quantified (e.g., by measuring luciferase activity).
-
Polysome Profiling
-
Objective: To investigate the effect of this compound on the different stages of translation (initiation vs. elongation).
-
Procedure:
-
Cells were treated with this compound or a control compound.
-
Cell lysates were prepared in the presence of cycloheximide to "freeze" the ribosomes on the mRNA.
-
The lysate was layered onto a sucrose density gradient (e.g., 10-50%).
-
The gradients were centrifuged at high speed to separate the different ribosomal species (monosomes, polysomes).
-
The gradient was fractionated, and the absorbance at 254 nm was continuously measured to generate a polysome profile. An increase in the polysome-to-monosome ratio is indicative of an inhibition of translation elongation.[2]
-
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways and experimental workflows central to understanding this compound's function.
Caption: Mechanism of this compound Action on Protein Synthesis.
Caption: Experimental Workflow for Polysome Profiling Analysis.
Conclusion: A Novel Inhibitor of Translation Elongation
Early-stage research has firmly established this compound as a novel inhibitor of protein synthesis that acts at the level of translation elongation.[1][2] This mechanism leads to the preferential down-regulation of proteins with short half-lives, including several key oncoproteins, without affecting their corresponding mRNA levels.[1] The direct molecular target has been identified as HSC70, providing a specific mechanism for its inhibitory action on translation.[5]
It is important to note that based on the available scientific literature, there is no evidence to suggest that the mechanism of action of this compound involves the inhibition of AAK1. The compound's well-documented effects on the ribosome and its interaction with HSC70 appear to be the primary drivers of its biological activity. Further research may uncover additional targets or pathways, but the current understanding points to a distinct and novel mechanism of translation inhibition. This unique mode of action holds promise for the development of new therapeutic strategies in oncology and other diseases characterized by aberrant protein synthesis.
References
- 1. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Hsc70 protein interaction with soluble and fibrillar alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel mode of action of tylophorine analogs as antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of DCB-3503 on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCB-3503, a synthetic analog of the plant alkaloid tylophorine, has demonstrated potent anti-cancer and anti-inflammatory properties. Its mechanism of action is multifaceted, with a significant impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. This technical guide provides an in-depth analysis of the effects of this compound on the NF-κB pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions. The primary mechanism of this compound's interference with NF-κB signaling is through the inhibition of protein synthesis, leading to the preferential depletion of short-lived proteins, including IκB kinase α (IKKα). This results in a reduction of p65 phosphorylation and subsequent inhibition of NF-κB transcriptional activity.
Introduction to this compound and the NF-κB Signaling Pathway
This compound is a novel compound that has shown promise in preclinical studies for the treatment of various cancers and inflammatory diseases. The NF-κB family of transcription factors are central mediators of the cellular inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNFα), the IκB kinase (IKK) complex is activated. The IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This allows the freed NF-κB dimers to translocate to the nucleus and activate the transcription of target genes. The canonical NF-κB pathway, which is the primary focus of this compound's action, is crucial for the cellular response to inflammatory cytokines.
Mechanism of Action of this compound on the NF-κB Pathway
The inhibitory effect of this compound on the NF-κB signaling pathway is primarily a consequence of its broader activity as a potent inhibitor of protein synthesis. This compound disrupts the elongation step of translation, leading to a rapid depletion of proteins with short half-lives.
Key points of intervention include:
-
Downregulation of IKKα Protein Expression: IKKα is a relatively short-lived protein. By inhibiting its synthesis, this compound leads to a significant decrease in the cellular levels of IKKα protein.
-
Reduced Phosphorylation of p65: IKKα is a key kinase responsible for the phosphorylation of the p65 (RelA) subunit of NF-κB at serine 536, a critical step for its full transcriptional activity. The reduction in IKKα levels leads to a corresponding decrease in the phosphorylation of nuclear p65.
-
Inhibition of NF-κB Transcriptional Activity: By reducing the phosphorylation of p65, this compound ultimately inhibits the ability of NF-κB to activate the transcription of its target genes, many of which are pro-inflammatory or pro-survival.
It is important to note that this compound's mechanism differs from that of proteasome inhibitors (e.g., PS-341), as it does not prevent the degradation of IκBα or the nuclear translocation of NF-κB. Instead, it targets the activation of the translocated NF-κB complex by modulating the phosphorylation state of p65.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the effect of this compound on cell growth and NF-κB activity.
| Parameter | Cell Line | Value | Reference |
| Growth Inhibition (EC50) | PANC-1 | 50.9 ± 3.4 nM | [1] |
| HPAC | 40 nM | ||
| Clonogenicity Inhibition (EC50) | PANC-1 | 98.9 ± 9.5 nM | [1] |
| HPAC | 149 nM | ||
| NF-κB Activity Inhibition (ED50) | PANC-1 | 72 nM | [1] |
Detailed Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection:
-
Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 24-well plate at a density of 5 x 104 cells/well.
-
After 24 hours, co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.
-
Pre-incubate the cells with this compound for 2 hours.
-
Stimulate the cells with 10 ng/mL of TNFα for 6 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Western Blot Analysis of Phospho-p65 and IKKα
This method is used to detect the levels of total and phosphorylated p65 and IKKα.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and/or TNFα as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, IKKα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound represents a promising therapeutic candidate with a unique mechanism of action that includes the potent inhibition of the NF-κB signaling pathway. Its ability to downregulate IKKα protein expression through the inhibition of protein synthesis, leading to reduced p65 phosphorylation and subsequent suppression of NF-κB-mediated gene transcription, underscores its potential in the treatment of cancer and inflammatory disorders where NF-κB is aberrantly activated. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and characterize the effects of this compound and similar compounds. Further studies are warranted to explore the full therapeutic potential of this novel agent.
References
Unveiling the Immunosuppressive Potential of DCB-3503: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCB-3503, a synthetic analog of the plant alkaloid tylophorine, has emerged as a compound of significant interest due to its potent anti-proliferative and anti-inflammatory properties. Initially investigated for its anti-cancer activities, a growing body of evidence now underscores its potential as a novel immunosuppressive agent. This technical guide provides a comprehensive overview of the core mechanisms underlying the immunosuppressive effects of this compound, with a focus on its impact on protein synthesis, key signaling pathways, and immune cell function. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of its molecular interactions to facilitate further research and development in the field of immunology and autoimmune disease therapeutics.
Introduction
Autoimmune diseases, characterized by a dysregulated immune response against self-antigens, represent a significant and growing global health challenge. Current therapeutic strategies often rely on broad-spectrum immunosuppressants that, while effective, are associated with considerable side effects, including an increased risk of infections and malignancies. This highlights the urgent need for novel therapeutic agents with more targeted mechanisms of action. This compound, a tylophorine analog, presents a promising avenue for the development of a new class of immunosuppressive drugs. Its unique mechanism of action, centered on the inhibition of protein synthesis, offers the potential for selective modulation of immune responses.
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism through which this compound exerts its biological effects is the inhibition of protein synthesis. Unlike many conventional protein synthesis inhibitors, this compound acts at the elongation step of translation. This leads to a global reduction in protein production, with a more pronounced effect on proteins with short half-lives, many of which are key regulators of cell proliferation and inflammation.
Impact on Global Protein Synthesis
In vitro studies have demonstrated that this compound effectively inhibits the incorporation of radiolabeled amino acids into newly synthesized proteins in a dose- and time-dependent manner.
Table 1: Inhibition of [³H]-Amino Acid Incorporation by this compound in HepG2 Cells
| Treatment Duration | This compound Concentration (nM) | Inhibition of Protein Synthesis (%) |
| 2 hours | 50 | ~25% |
| 2 hours | 100 | ~50% |
| 2 hours | 300 | ~75% |
| 4 hours | 100 | ~60% |
| 8 hours | 100 | ~80% |
Note: The data presented are approximate values derived from published graphical representations and are intended for comparative purposes.
Selective Suppression of Short-Lived Proteins
The inhibition of translational elongation by this compound results in a preferential depletion of proteins with high turnover rates. This selective action is crucial for its immunosuppressive potential, as many pro-inflammatory cytokines and cell cycle regulators are short-lived proteins. A prime example is Cyclin D1, a key regulator of cell cycle progression.
Table 2: Effect of this compound on Cyclin D1 Protein Levels in HepG2 Cells
| Treatment Duration | This compound Concentration (nM) | Cyclin D1 Protein Level (relative to control) |
| 15 minutes | 300 | Reduced |
| 2 hours | 50 | Significantly Reduced |
| 2 hours | 300 | Markedly Reduced |
Note: The data presented are qualitative descriptions based on Western blot analyses from published studies.
Immunomodulatory Effects of this compound
The immunosuppressive properties of this compound are attributed to its influence on key immune signaling pathways and its direct effects on immune cell differentiation and function.
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is a hallmark of many autoimmune and inflammatory diseases. This compound has been shown to inhibit NF-κB-mediated transcription. This inhibition is not due to the prevention of IκBα degradation, a common mechanism for many NF-κB inhibitors. Instead, it is thought to be related to the modulation of the phosphorylation status of the p65 subunit of NF-κB.
Promotion of Regulatory T Cell (Treg) Differentiation
Regulatory T cells (Tregs), characterized by the expression of the transcription factor Foxp3, play a critical role in maintaining immune tolerance and preventing autoimmunity. Studies have shown that this compound and its derivatives can promote the expression of Foxp3 in T cells. This suggests that this compound may exert its immunosuppressive effects by enhancing the differentiation of naïve T cells into Tregs.
Inhibition of Pro-inflammatory Cytokine Production
Consistent with its inhibitory effect on the NF-κB pathway, this compound has been shown to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a key mediator of inflammation in numerous autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.
Table 3: Inhibition of TNF-α Production by this compound
| Cell Type | Stimulant | This compound Concentration | Inhibition of TNF-α Production |
| Murine Splenocytes | Lipopolysaccharide (LPS) | Dose-dependent | Significant |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent | Significant |
Note: The table provides a qualitative summary of findings. Specific IC50 values may vary depending on the experimental conditions.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's immunosuppressive potential.
Protein Synthesis Inhibition Assay
Objective: To quantify the effect of this compound on global protein synthesis.
Materials:
-
Cell line of interest (e.g., HepG2, Jurkat)
-
Complete cell culture medium
-
This compound
-
[³H]-Leucine or other radiolabeled amino acid
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Add radiolabeled amino acid to each well and incubate for 1-4 hours.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Precipitate the proteins by adding cold 10% TCA and incubating on ice for 30 minutes.
-
Aspirate the TCA and wash the precipitate twice with cold 5% TCA.
-
Solubilize the protein precipitate in 0.1 M NaOH.
-
Transfer an aliquot of the solubilized protein to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the remaining solubilized protein for normalization.
-
Calculate the percentage of inhibition of protein synthesis relative to the vehicle-treated control.
NF-κB Reporter Assay
Objective: To assess the effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
This compound
-
TNF-α or other NF-κB activator
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 4-6 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Normalize the luciferase activity to cell viability (e.g., using a parallel MTS or MTT assay).
-
Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
In Vitro Regulatory T Cell (Treg) Differentiation Assay
Objective: To evaluate the effect of this compound on the differentiation of naïve CD4+ T cells into Foxp3+ Tregs.
Materials:
-
Naïve CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes
-
T cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin)
-
Anti-human or anti-mouse CD3 and CD28 antibodies
-
Recombinant human or mouse IL-2
-
Recombinant human or mouse TGF-β
-
This compound
-
Foxp3 staining buffer set
-
Fluorochrome-conjugated antibodies against CD4, CD25, and Foxp3
-
Flow cytometer
Procedure:
-
Isolate naïve CD4+ T cells using a negative selection kit.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Add naïve CD4+ T cells to the coated wells along with soluble anti-CD28 antibody, IL-2, and TGF-β.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain for surface markers (CD4, CD25).
-
Fix, permeabilize, and stain for the intracellular marker Foxp3 using a Foxp3 staining buffer set.
-
Analyze the percentage of CD4+CD25+Foxp3+ cells by flow cytometry.
TNF-α Production Assay
Objective: To measure the effect of this compound on the production of TNF-α by immune cells.
Materials:
-
Murine splenocytes or a macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kit for mouse TNF-α
Procedure:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Determine the cell viability to account for any cytotoxic effects of the compound.
-
Calculate the percentage of inhibition of TNF-α production relative to the LPS-stimulated control.
In Vivo Potential and Future Directions
While in vitro data strongly support the immunosuppressive potential of this compound, further investigation in in vivo models of autoimmune diseases is warranted. Animal models of rheumatoid arthritis (e.g., collagen-induced arthritis in mice) and systemic lupus erythematosus (e.g., MRL/lpr mice) would be valuable for assessing the therapeutic efficacy, optimal dosing, and safety profile of this compound in a preclinical setting.
Future research should also focus on elucidating the precise molecular targets of this compound within the translational machinery and the NF-κB pathway. A deeper understanding of its structure-activity relationship could guide the development of next-generation analogs with enhanced potency and selectivity.
Conclusion
This compound represents a promising lead compound for the development of a novel class of immunosuppressive agents. Its unique mechanism of action, involving the inhibition of translational elongation and the modulation of the NF-κB pathway, offers a multi-faceted approach to dampening aberrant immune responses. The ability of this compound to promote the differentiation of regulatory T cells further highlights its potential for restoring immune tolerance in autoimmune diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further explore and harness the therapeutic potential of this compound and its analogs. Continued investigation into its in vivo efficacy and molecular targets will be crucial for translating these promising preclinical findings into clinical applications.
DCB-3503: A Technical Guide to its Impact on Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCB-3503, a synthetic analog of the natural compound tylophorine, has emerged as a potent inhibitor of protein synthesis with significant implications for cell cycle regulation and potential therapeutic applications in oncology. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, focusing on its interaction with Heat Shock Cognate Protein 70 (HSC70) and the subsequent impact on the translation of key cell cycle regulatory proteins, most notably Cyclin D1. This document summarizes key quantitative data, details experimental protocols for studying this compound's effects, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclins and cyclin-dependent kinases (CDKs) are central to the progression of the cell cycle. Cyclin D1, in particular, is a critical regulator of the G1 to S phase transition. Overexpression of Cyclin D1 is frequently observed in various cancers and is associated with uncontrolled cell growth.[1][2]
This compound is a novel small molecule that has demonstrated anti-proliferative effects in cancer cell lines.[3][4] Its mechanism of action is distinct from many conventional chemotherapeutics, offering a promising new avenue for cancer treatment. This guide will explore the core mechanism of this compound and its specific impact on cell cycle control.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its primary effect by inhibiting protein synthesis at the elongation step of translation.[3][4][5] This inhibition is not global but preferentially affects the synthesis of proteins with short half-lives, a category that includes many oncoproteins and cell cycle regulators.[3][4]
Allosteric Regulation of HSC70
The direct molecular target of this compound has been identified as Heat Shock Cognate Protein 70 (HSC70), a constitutively expressed molecular chaperone.[6] this compound binds to HSC70 and allosterically modulates its ATPase and chaperone activities.[6] This modulation is crucial for its inhibitory effect on the translation of specific mRNAs.
dot
References
- 1. Frontiers | Degradation strategy of cyclin D1 in cancer cells and the potential clinical application [frontiersin.org]
- 2. Phosphorylation-dependent ubiquitination of cyclin D1 by the SCFFBX4-αBcrystallin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 4. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Tylophorine Analog this compound Inhibited Cyclin D1 Translation through Allosteric Regulation of Heat Shock Cognate Protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling DCB-3503: A Novel Tylophorine Analog Targeting Protein Synthesis for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DCB-3503, a synthetic analog of the natural product tylophorine, has emerged as a promising anti-cancer agent with a unique mechanism of action. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It delves into its core mechanism as a potent inhibitor of protein synthesis, specifically targeting the elongation step, leading to the preferential downregulation of oncogenic proteins with short half-lives. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in oncology and drug development.
Discovery and Rationale
This compound was developed as part of a research program focused on the medicinal chemistry of tylophorine and its derivatives.[1] Tylophorine, a phenanthroindolizidine alkaloid isolated from plants of the Asclepiadaceae family, has long been known for its potent anti-inflammatory and anti-tumor activities. However, its clinical development has been hampered by issues of toxicity and poor solubility. This compound was designed as a structurally modified analog to optimize the therapeutic index.
Initial studies revealed that this compound exhibits significant growth-inhibitory effects against various cancer cell lines, including pancreatic (PANC-1) and hepatocellular (HepG2) carcinoma.[2] Notably, its mode of action was found to be distinct from many conventional chemotherapeutic agents, suggesting a novel therapeutic target.[3]
Chemical Synthesis
While a detailed, step-by-step proprietary synthesis protocol for this compound is not publicly available, the general synthetic strategy for tylophorine analogs involves the construction of the core phenanthroindolizidine scaffold. This is typically achieved through multi-step sequences that may include key reactions such as the Pictet-Spengler reaction, Bischler-Napieralski cyclization, or modern cross-coupling methodologies to form the phenanthrene ring system, followed by the elaboration of the indolizidine moiety.
A plausible synthetic approach, based on published syntheses of related tylophorine analogs, is outlined below.[4] This would involve the preparation of a substituted phenanthrene precursor and a proline-derived fragment, which are then coupled and cyclized to form the final pentacyclic structure of this compound.
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism through which this compound exerts its anti-tumor effects is the inhibition of protein synthesis.[1][2] This action is distinct from that of other known protein synthesis inhibitors.
Targeting the Elongation Step of Translation
Studies have shown that this compound inhibits the elongation step of protein translation.[1] This is evidenced by the observation that treatment with this compound leads to a shift of ribosomes and mRNAs into polysomal fractions, indicating that ribosomes are stalling on the mRNA transcripts after initiation.[1]
Preferential Downregulation of Short-Lived Proteins
A key consequence of inhibiting translational elongation is the rapid depletion of proteins with short half-lives.[2] this compound treatment leads to a significant and rapid decrease in the levels of several pro-oncogenic and cell cycle regulatory proteins, including:
-
Cyclin D1: A crucial regulator of the G1-S phase transition in the cell cycle.
-
Survivin: An inhibitor of apoptosis.
-
β-catenin: A key component of the Wnt signaling pathway.
-
p53 and p21: Tumor suppressor proteins involved in cell cycle arrest and apoptosis.[2]
Importantly, this downregulation occurs at the protein level without a corresponding decrease in their mRNA levels, confirming a post-transcriptional mechanism of action.[1]
Direct Binding to Heat Shock Cognate Protein 70 (HSC70)
Further investigations into the molecular target of this compound identified Heat Shock Cognate Protein 70 (HSC70) as a direct binding partner. This compound allosterically modulates the ATPase and chaperone activities of HSC70. This interaction is believed to be a key event in the inhibition of cyclin D1 translation.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Inhibition of Macromolecular Synthesis in HepG2 Cells
| Assay | Concentration of this compound | Incubation Time | Inhibition |
| [³H]-Amino Acid Incorporation | 100 nM | 15 min | Significant Inhibition |
| [³H]-Amino Acid Incorporation | 100 nM | - | ~50% |
| [¹⁴C]-Thymidine Incorporation | 300 nM | 30 min | Significant Inhibition |
| [¹⁴C]-Uridine Incorporation | - | - | Much lesser degree |
Data compiled from Wang et al., 2010.[1]
Table 2: Downregulation of Protein Expression in HepG2 Cells
| Protein | Concentration of this compound | Incubation Time | Observation |
| Cyclin D1 | 300 nM | 15 min | Downregulated |
| Cyclin D1 | 50 nM | 2 hours | Extensively Suppressed |
| Survivin | Time and Dose-dependent | - | Downregulated |
| β-catenin | Time and Dose-dependent | - | Downregulated |
| p53 | Time and Dose-dependent | - | Downregulated |
| p21 | Time and Dose-dependent | - | Downregulated |
Data compiled from Wang et al., 2010.[2]
Experimental Protocols
Cell Culture
-
Cell Lines: HepG2 (human hepatocellular carcinoma), PANC-1 (human pancreatic ductal carcinoma), HeLa (human cervical cancer).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blot Analysis
-
Cell Lysis: Cells are treated with this compound at the indicated concentrations and for the specified durations. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
[³H]-Amino Acid Incorporation Assay
-
Cell Seeding: Cells are seeded in 24-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound for the indicated times.
-
Radiolabeling: [³H]-leucine (or another radiolabeled amino acid) is added to the culture medium, and the cells are incubated for a specified period.
-
Precipitation: The medium is removed, and the cells are washed with ice-cold PBS. Trichloroacetic acid (TCA) is added to precipitate the proteins.
-
Scintillation Counting: The precipitate is washed, solubilized, and the radioactivity is measured using a liquid scintillation counter.
Real-Time RT-PCR
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for the target genes (e.g., Cyclin D1, Survivin) and a housekeeping gene (e.g., β-actin) for normalization. The reaction is performed using a SYBR Green or TaqMan-based detection method on a real-time PCR instrument.
-
Data Analysis: The relative mRNA expression levels are calculated using the ΔΔCt method.
Clarification on AXL Kinase Inhibition
It is important to note that while some literature from the Development Center for Biotechnology (DCB) discusses an AXL kinase inhibitor pre-candidate, the primary and well-established mechanism of action for the tylophorine analog this compound is the inhibition of protein synthesis. The AXL inhibitor appears to be a distinct chemical entity. Therefore, researchers should focus on the protein synthesis inhibition pathway when studying the effects of this compound.
Conclusion and Future Directions
This compound represents a novel class of anti-cancer agents that function by inhibiting protein synthesis at the elongation step. Its unique mechanism of action, leading to the preferential depletion of short-lived oncoproteins, offers a promising strategy for overcoming drug resistance and treating a variety of cancers. Future research should focus on elucidating the detailed structural basis of the this compound-HSC70 interaction, conducting in vivo efficacy and toxicity studies, and exploring potential combination therapies with other anti-cancer drugs. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for further investigation into this promising therapeutic candidate.
References
- 1. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 2. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of DCB-3503
An In-Depth Technical Guide to the Pharmacological Profile of DCB-3503
Introduction
This compound is a synthetic analog of tylophorine, a phenanthroindolizidine alkaloid, that has demonstrated potent anti-cancer and potential immunosuppressive activities.[1][2] Extensive preclinical research has identified its primary mechanism of action as the inhibition of protein synthesis, a mode of action that is distinct from many currently approved chemotherapeutic agents.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies used in its characterization, and visualizing its effects on cellular signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of protein synthesis at the elongation step of translation.[1] This is in contrast to other protein synthesis inhibitors like cycloheximide.[1][3] The molecular target of this compound has been identified as the Heat Shock Cognate Protein 70 (HSC70).[2] this compound binds to HSC70 and allosterically regulates its ATPase and chaperone activities. This modulation of HSC70 function is crucial for the translation of proteins containing specific RNA binding motifs (AUUUA) in their 3'-untranslated region (3' UTR), such as cyclin D1 mRNA.[2]
The inhibitory action of this compound on protein synthesis leads to the preferential downregulation of proteins with short half-lives.[1][3] This includes a number of oncoproteins and cell cycle regulators that are critical for cancer cell proliferation and survival.[1][3] Notably, this compound's mechanism does not involve the mTOR pathway, a common target for other anti-cancer drugs that affect protein synthesis.[1][3]
Cellular Effects
The inhibition of protein synthesis by this compound triggers a cascade of downstream cellular effects:
-
Downregulation of Key Proteins: this compound has been shown to suppress the expression of several pro-oncogenic and pro-survival proteins, including cyclin D1, survivin, β-catenin, p53, and p21.[1][3] This downregulation occurs at the protein level, as the corresponding mRNA levels remain unchanged.[3][4]
-
Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest. At lower concentrations, cells tend to accumulate in the G2/M phase, while at higher doses, arrest is observed in the S phase and other phases of the cell cycle.[5]
-
Inhibition of NF-κB Activity: this compound has been demonstrated to inhibit the transcriptional activity of NF-κB, a key mediator in tumorigenesis and chemoresistance in some cancers.[5] This inhibition appears to be related to the phosphorylation status of the p65 subunit of NF-κB.[5]
-
Inhibition of DNA Synthesis: In addition to its primary effect on protein synthesis, this compound also inhibits DNA synthesis, as evidenced by the reduced incorporation of radiolabeled thymidine.[3][4] The effect on RNA synthesis, measured by uridine incorporation, is much less pronounced.[3]
-
Induction of Cancer Cell Differentiation: In preclinical models, the growth inhibition caused by this compound leads to cancer cell differentiation rather than apoptosis (cell death).[1][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound in various in vitro assays.
Table 1: In Vitro Efficacy of this compound in PANC-1 Human Pancreatic Cancer Cells
| Parameter | Value | Cell Line |
| Growth Inhibition EC50 | 50.9 ± 3.4 nM | PANC-1 |
| Clonogenicity EC50 | 98.9 ± 9.5 nM | PANC-1 |
| NF-κB Activity Inhibition ED50 | 72 nM | PANC-1 |
Table 2: Dose-Dependent Inhibition of [3H]-Amino Acid Incorporation by this compound
| Cell Line | Concentration for ~50% Inhibition |
| HepG2 | 100 nM |
| HeLa | ~100 nM |
| PANC-1 | ~100 nM |
Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the pharmacological profile of this compound.
Western Blot Analysis for Protein Expression
-
Objective: To determine the effect of this compound on the expression levels of specific proteins.
-
Methodology:
-
Cancer cell lines (e.g., HepG2, HeLa, PANC-1) are treated with varying concentrations of this compound or a vehicle control for specified time periods.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., cyclin D1, survivin, β-catenin, p53, p21, β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified. β-actin is typically used as a loading control.[4]
-
Radiolabeled Nucleoside and Amino Acid Incorporation Assays
-
Objective: To measure the effect of this compound on the rates of DNA, RNA, and protein synthesis.
-
Methodology:
-
Cells are seeded in multi-well plates and treated with this compound at various concentrations and for different durations.
-
For DNA synthesis, [¹⁴C]-thymidine is added to the culture medium.[4]
-
For RNA synthesis, [¹⁴C]-uridine is added.[4]
-
For protein synthesis, [³H]-amino acids or [³⁵S]-methionine/cysteine are added.[3][4]
-
After an incubation period, the cells are harvested, and the amount of incorporated radiolabel into macromolecules (DNA, RNA, or protein) is measured using a scintillation counter.
-
The results are expressed as a percentage of the incorporation in untreated control cells.
-
Real-Time RT-PCR for mRNA Quantification
-
Objective: To determine if the this compound-induced downregulation of proteins is due to a decrease in their corresponding mRNA levels.
-
Methodology:
-
Cells are treated with this compound.
-
Total RNA is extracted from the cells.
-
The RNA is reverse transcribed into cDNA.
-
Quantitative PCR (qPCR) is performed using specific primers and probes for the genes of interest (e.g., cyclin D1, survivin) and a housekeeping gene (e.g., β-actin) for normalization.
-
The relative mRNA levels are calculated and compared between treated and untreated cells.[4]
-
NF-κB Luciferase Reporter Assay
-
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Methodology:
-
PANC-1 cells are transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
The cells are then treated with this compound at various concentrations, followed by stimulation with TNFα to induce NF-κB activity.
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
The reduction in luciferase activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.[5]
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to inhibition of protein synthesis and cell cycle arrest.
Experimental Workflow: Western Blotting
Caption: Generalized workflow for Western blot analysis of protein expression.
Experimental Workflow: Radiolabeled Amino Acid Incorporation Assay
Caption: Workflow for assessing protein synthesis rate via radiolabeled amino acid incorporation.
Conclusion
This compound is a promising anti-cancer agent with a novel mechanism of action centered on the inhibition of protein synthesis elongation.[1][3] Its ability to selectively downregulate short-lived oncoproteins through the allosteric modulation of HSC70 presents a unique therapeutic strategy.[2] The preclinical data summarized in this guide highlight its potency and provide a strong rationale for further investigation. The detailed experimental methodologies and visual pathways offer a clear framework for researchers and drug development professionals to understand and potentially build upon the existing knowledge of this compound. Future studies could focus on further delineating the full spectrum of proteins affected by this compound, exploring its potential in combination therapies, and evaluating its in vivo efficacy and safety profile in more detail.
References
- 1. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tylophorine Analog this compound Inhibited Cyclin D1 Translation through Allosteric Regulation of Heat Shock Cognate Protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 4. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
In Vitro Anticancer Activity of DCB-3503: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anticancer activities of DCB-3503, a tylophorine analog. The information presented herein is a synthesis of key findings from preclinical research, designed to inform further investigation and development of this compound.
Core Anticancer Activity: Inhibition of Protein Synthesis
This compound exhibits potent anticancer activity by primarily targeting protein synthesis. Unlike many chemotherapeutic agents that induce cell death, this compound's inhibition of tumor growth leads to cancer cell differentiation[1][2]. This mechanism is distinct from other known translation inhibitors like cycloheximide (CHX) and rapamycin, suggesting a novel mode of action that could be advantageous in overcoming drug resistance[1][2].
The compound's primary mechanism involves the inhibition of the elongation step of protein synthesis[1][2]. This is evidenced by the shift in ribosome and mRNA sedimentation profiles towards polysomal fractions, with a concurrent decrease in monosome abundance following this compound treatment[1][2]. This disruption of translation has a more pronounced effect on proteins with short half-lives, many of which are critical for cancer cell survival and proliferation[1][2].
Quantitative Analysis of In Vitro Efficacy
The cytotoxic and growth-inhibitory effects of this compound have been quantified across various human cancer cell lines. The tables below summarize the key potency metrics.
Table 1: Growth Inhibition (IC50) of this compound in Pancreatic Cancer Cell Lines [3]
| Cell Line | Exposure Time | IC50 (nmol/L) |
| PANC-1 | Short (1 generation) | 89 ± 3 |
| PANC-1 | Long (3 generations) | 50 ± 2 |
| HPAC | Short (1 generation) | 104 ± 36 |
| HPAC | Long (3 generations) | 40 ± 2 |
Table 2: Inhibition of Colony Formation (LC50) in Pancreatic Cancer Cell Lines [3]
| Cell Line | LC50 (nmol/L) |
| PANC-1 | 162 |
| HPAC | 149 ± 31 |
Table 3: Effect of this compound on Macromolecular Synthesis in HepG2 Cells [1]
| Assay | Concentration (nM) | Time | Inhibition |
| [3H]-Amino Acid Incorporation | 100 | 15 min | Inhibition observed |
| [3H]-Amino Acid Incorporation | 100 | - | 50% inhibition |
| [14C]-Thymidine Incorporation | 300 | 30 min | Inhibition observed |
| [14C]-Uridine Incorporation | 300 | 2 hours | < 50% inhibition |
Impact on Cell Cycle and Regulatory Proteins
This compound disrupts cell cycle progression in cancer cells. At lower concentrations, it induces a G2/M phase arrest, while at higher doses, it can cause arrest in the S phase and other phases as well[4]. This effect is mediated by the downregulation of key cell cycle regulatory proteins.
Table 4: Proteins Downregulated by this compound [1][3][4]
| Protein | Function | Cell Line(s) |
| Cyclin D1 | G1/S transition | HepG2, HeLa, Huh7, MCF-7, PANC-1 |
| Survivin | Inhibition of apoptosis | HepG2, HeLa |
| β-catenin | Wnt signaling pathway | HepG2, HeLa |
| p53 | Tumor suppressor | HepG2 |
| p21 | Cell cycle regulation | HepG2 |
| Cyclin B1 | G2/M transition | PANC-1 |
| CDK1 | G2/M transition | PANC-1 |
| CDK2 | G1/S and S phase | PANC-1 |
| CDK4 | G1/S transition | PANC-1 |
| Phosphorylated p65 | NF-κB signaling | PANC-1 |
| IκB Kinase α | NF-κB signaling | PANC-1 |
Notably, the downregulation of these proteins occurs at the translational level, as this compound does not decrease their corresponding mRNA levels[1][5]. The effect on these short-lived proteins is a direct consequence of the global inhibition of protein synthesis[1].
Signaling Pathways Modulated by this compound
The anticancer effects of this compound are mediated through its influence on critical signaling pathways, primarily the inhibition of protein synthesis and the NF-κB pathway.
Inhibition of Protein Synthesis Elongation
Caption: this compound inhibits the elongation step of protein synthesis.
Modulation of the NF-κB Signaling Pathway
In pancreatic cancer cells, this compound has been shown to be a potent modulator of the Nuclear Factor-κB (NF-κB) signaling pathway[3].
Caption: this compound inhibits NF-κB signaling in pancreatic cancer cells.
Experimental Protocols
The following are summaries of key experimental methodologies used in the in vitro evaluation of this compound.
Cell Growth Inhibition and Clonogenicity Assays
-
Cell Lines: PANC-1 and HPAC human pancreatic cancer cell lines[3].
-
Growth Inhibition (IC50):
-
Cells are seeded in 96-well plates.
-
Treated with varying concentrations of this compound for either one or three generation times[3].
-
Cell viability is assessed using methylene blue dye staining[3].
-
IC50 is calculated as the concentration that inhibits cell growth by 50% compared to untreated controls[3].
-
-
Clonogenicity (LC50):
Protein and Nucleic Acid Synthesis Assays
-
Cell Lines: HepG2, HeLa, and PANC-1[1].
-
Amino Acid Incorporation:
-
Cells are treated with this compound for specified times and concentrations[1][6].
-
Radiolabeled amino acids ([3H]-amino acid or [35S]-methionine/cysteine) are added to the culture medium[1][6].
-
The incorporation of radioactivity into newly synthesized proteins is measured by scintillation counting or autoradiography[1][6].
-
-
Thymidine and Uridine Incorporation:
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression levels of specific proteins[1][3].
-
Procedure:
-
Cells are treated with this compound for various times and at different concentrations[1][5].
-
Whole-cell lysates are prepared, and protein concentrations are determined[5].
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific to the proteins of interest (e.g., cyclin D1, survivin, p65) and a loading control (e.g., β-actin)[1][5].
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence[1].
-
NF-κB Reporter Gene Assay
-
Objective: To measure the effect of this compound on NF-κB transcriptional activity[4].
-
Procedure:
Experimental Workflow Overview
The following diagram illustrates a typical experimental workflow for evaluating the in vitro anticancer activity of a compound like this compound.
Caption: General experimental workflow for in vitro analysis of this compound.
Conclusion
The in vitro data strongly suggest that this compound is a potent anticancer agent with a novel mechanism of action centered on the inhibition of protein synthesis. Its ability to downregulate key oncogenic and survival proteins, coupled with its modulation of the NF-κB pathway, makes it a compelling candidate for further preclinical and clinical development, particularly for cancers characterized by overexpression of proteins with short half-lives and high NF-κB activity. The distinct mechanism of action also holds promise for its use in combination therapies and for overcoming existing drug resistance.
References
- 1. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 2. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DCB-3503 Treatment of PANC-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment of the human pancreatic adenocarcinoma cell line, PANC-1, with DCB-3503, a tylophorine analogue. This document includes detailed protocols for cell culture, viability assays, and molecular analyses, along with a summary of the compound's mechanism of action and relevant experimental data.
Introduction
This compound is a synthetic analogue of tylophorine that has demonstrated potent anti-tumor activity in various cancer cell lines, including the pancreatic cancer cell line PANC-1.[1][2] It primarily functions by inhibiting protein synthesis and modulating the NF-κB signaling pathway, which is often constitutively active in pancreatic cancer.[1][2][3][4] These properties make this compound a compound of interest for therapeutic development against pancreatic cancer.
Mechanism of Action
This compound exerts its anti-proliferative effects on PANC-1 cells through a multi-faceted mechanism:
-
Inhibition of Protein Synthesis: this compound has been shown to inhibit the elongation step of protein synthesis.[4][5] This leads to a rapid depletion of proteins with short half-lives, including key regulatory proteins involved in cell cycle progression and survival such as Cyclin D1.[4][5][6]
-
Modulation of the NF-κB Signaling Pathway: The nuclear factor-kappaB (NF-κB) signaling pathway is a critical mediator of inflammation, cell survival, and proliferation, and is a key target of this compound.[1][3] this compound treatment leads to the down-regulation of nuclear phosphorylated p65, an active component of the NF-κB complex.[1] This is achieved through the suppression of IκB kinase (IKK) activity, which is responsible for the phosphorylation of p65.[1]
-
Cell Cycle Arrest: By down-regulating key cell cycle regulatory proteins like Cyclin D1, Cyclin B1, CDK1, CDK2, and CDK4, this compound interferes with cell cycle progression, leading to cell growth inhibition.[2][3] At lower doses, it can cause a G2/M phase arrest, while at higher doses, it can lead to arrest in the S phase or all phases of the cell cycle.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound on PANC-1 Cells
| Parameter | Value (nmol/L) | Exposure Time | Assay Type | Reference |
| IC50 (Growth Inhibition) | 50 ± 2 | Long Exposure (3 generation times) | Cell Growth Assay | [2] |
| 89 ± 3 | Short Exposure (1 generation time) | Cell Growth Assay | [2] | |
| EC50 (Growth Inhibition) | 50.9 ± 3.4 | Not Specified | Growth Inhibition Assay | [3] |
| LC50 (Colony Formation) | 162 ± 38 | 1 generation time | Clonogenicity Assay | [2] |
| 291 ± 78 | 1/2 generation time | Clonogenicity Assay | [2] | |
| 609 ± 74 | 1/4 generation time | Clonogenicity Assay | [2] | |
| EC50 (Clonogenicity) | 98.9 ± 9.5 | Not Specified | Clonogenicity Assay | [3] |
| ED50 (NF-κB Inhibition) | 72 | 4 hours | Luciferase Reporter Assay | [3] |
Experimental Protocols
PANC-1 Cell Culture
This protocol describes the standard procedure for culturing and maintaining the PANC-1 human pancreatic cancer cell line.
Materials:
-
PANC-1 cell line (e.g., ATCC CRL-1469)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose[7][8]
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)[7][8]
-
0.25% (w/v) Trypsin-EDTA solution[7]
-
Phosphate-Buffered Saline (PBS), pH 7.4[7]
-
Cell culture flasks (T-25 or T-75)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[7][9]
-
Cell Thawing: Thaw a cryopreserved vial of PANC-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1,200 rpm for 5 minutes.[7]
-
Cell Seeding: Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium. Transfer the cell suspension to a T-25 or T-75 culture flask.[7]
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.[7][9]
-
Media Change: Renew the culture medium every 2 to 3 days.[9]
-
Subculturing (Passaging):
-
When cells reach 70-90% confluency, remove and discard the culture medium.[7]
-
Briefly rinse the cell layer with PBS.[7]
-
Add 1-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[7][9]
-
Add 7-10 mL of complete growth medium to inactivate the trypsin.[7]
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Split the cells at a ratio of 1:2 to 1:4 into new culture vessels containing pre-warmed complete growth medium.[7][9]
-
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on PANC-1 cell viability using a colorimetric MTT assay.
Materials:
-
PANC-1 cells
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (DMSO)[8]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed PANC-1 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium and incubate overnight.[8]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Aspirate the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 540 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This protocol details the procedure for analyzing protein expression levels in this compound-treated PANC-1 cells.
Materials:
-
PANC-1 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, p-p65, p65, Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10][11]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10][12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[10][13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10][13]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis in this compound-treated PANC-1 cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
PANC-1 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat PANC-1 cells with the desired concentrations of this compound for the specified time. Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 1,000 x g for 5 minutes.[14]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of Annexin V Binding Buffer.[8]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.[8] Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.
Visualizations
Caption: this compound inhibits NF-κB signaling and protein synthesis.
Caption: Workflow for MTT-based cell viability assay.
Caption: General workflow for Western blot analysis.
References
- 1. Inhibition of cell growth and nuclear factor-kappaB activity in pancreatic cancer cell lines by a tylophorine analogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 5. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. Effects of disulfiram on apoptosis in PANC-1 human pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elabscience.com [elabscience.com]
- 10. bio-rad.com [bio-rad.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DCB-3503 in HepG2 Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCB-3503, a synthetic analog of the plant alkaloid tylophorine, has demonstrated potent anti-tumor activity in various cancer models, including hepatocellular carcinoma.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in HepG2 human liver cancer cell research. This compound acts as a novel protein synthesis inhibitor, specifically targeting the elongation step of translation.[1][3] This unique mechanism leads to the preferential downregulation of proteins with short half-lives, many of which are critical for cancer cell proliferation and survival, such as cyclin D1, survivin, and β-catenin.[1][4] Furthermore, this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Mechanism of Action: Inhibition of Protein Synthesis Elongation
This compound's primary mechanism of action is the inhibition of protein synthesis at the elongation stage.[1][3] Unlike many other protein synthesis inhibitors, it does not affect the initiation step but rather stalls the ribosome as it moves along the mRNA molecule.[1] This leads to an accumulation of polysomes, which are mRNAs bound by multiple ribosomes.[4] The inhibition of elongation disproportionately affects the synthesis of proteins with high turnover rates, including many oncoproteins and cell cycle regulators.[1][3]
Key Signaling Pathways Affected
NF-κB Signaling Pathway: this compound has been shown to be a potent inhibitor of the NF-κB signaling pathway. It prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression.
Data Presentation
Table 1: In Vitro Efficacy of this compound in HepG2 Cells
| Parameter | Value | Reference |
| Growth Inhibition (GI50) | ~10-8 M | [2] |
| Effect on Protein Expression | Dose-dependent decrease | [4] |
| Cyclin D1 | Significant decrease at 100 nM after 4h | [4] |
| Survivin | Significant decrease at 100 nM after 8h | [4] |
| β-catenin | Significant decrease at 100 nM after 8h | [4] |
| p53 | Decrease at 100 nM after 8h | [4] |
| p21 | Decrease at 100 nM after 8h | [4] |
| Apoptosis Induction | Does not induce significant apoptosis | [5] |
Experimental Protocols
General Experimental Workflow
The following workflow provides a general overview for investigating the effects of this compound on HepG2 cells.
References
- 1. benchchem.com [benchchem.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assaying the Effect of DCB-3503 on Cyclin D1 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCB-3503, a tylophorine analog, has demonstrated potent anti-tumor activity by inhibiting the growth of various cancer cell lines.[1][2] Its mechanism of action involves the suppression of pro-oncogenic and pro-survival proteins that have short half-lives, a category that includes the critical cell cycle regulator, cyclin D1.[1][2] Notably, this suppression occurs at the translational level, specifically by inhibiting the elongation step of protein synthesis, without affecting corresponding mRNA levels.[1][2] This unique mechanism is distinct from that of other protein synthesis inhibitors like cycloheximide and does not involve the mTOR pathway.[1][2] Instead, this compound has been shown to bind to Heat Shock Cognate Protein 70 (HSC70), allosterically regulating its activity and thereby inhibiting the translation of cyclin D1 mRNA.[3][4]
These application notes provide detailed protocols for researchers to effectively assay the impact of this compound on cyclin D1 expression in cancer cell lines. The included methodologies cover the assessment of cell viability, quantification of cyclin D1 protein levels, and analysis of cyclin D1 mRNA expression.
Relevant Signaling Pathways
The expression of cyclin D1 is intricately regulated by several signaling pathways, primarily the PI3K/Akt/mTOR and ERK/MAPK pathways, which are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Activation of this cascade can lead to increased cyclin D1 expression, promoting cell cycle progression from the G1 to the S phase.[5][6][7]
-
ERK/MAPK Pathway: The ERK/MAPK signaling cascade also plays a crucial role in transmitting mitogenic signals from the cell surface to the nucleus, leading to the transcription and translation of key cell cycle proteins, including cyclin D1.[8][9][10]
Although this compound's primary mechanism of inhibiting cyclin D1 expression is at the level of translational elongation, understanding these upstream regulatory pathways is crucial for a comprehensive analysis of its effects in different cancer contexts.[1][2]
Experimental Protocols
The following protocols are designed to assess the multifaceted effects of this compound on cancer cells, with a specific focus on cyclin D1 expression.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12][13]
Materials:
-
Cancer cell line of interest (e.g., PANC-1, HepG2)
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound (e.g., 0, 10, 50, 100, 200 nM) in complete culture medium. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][14]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| This compound Conc. (nM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 10 | |||
| 50 | |||
| 100 | |||
| 200 |
Western Blotting for Cyclin D1 Protein Expression
This technique is used to quantify the relative amount of cyclin D1 protein in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cyclin D1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells using RIPA buffer and collect the protein lysates.[15]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody against cyclin D1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate to visualize the protein bands.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the cyclin D1 signal to the loading control.
Data Presentation:
| This compound Conc. (nM) | Cyclin D1 (Normalized Intensity) | β-actin (Normalized Intensity) | Relative Cyclin D1 Expression |
| 0 (Vehicle) | 1.0 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 |
Quantitative Real-Time PCR (qPCR) for Cyclin D1 (CCND1) mRNA Expression
This method is used to determine if the effect of this compound on cyclin D1 expression is at the transcriptional level.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CCND1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Seed and treat cells with this compound as described for the Western blotting protocol.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time PCR using the synthesized cDNA, qPCR master mix, and primers for CCND1 and a housekeeping gene.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in CCND1 mRNA expression.
Data Presentation:
| This compound Conc. (nM) | Average Ct (CCND1) | Average Ct (Housekeeping) | ΔCt | ΔΔCt | Fold Change in mRNA Expression |
| 0 (Vehicle) | 0 | 1.0 | |||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 200 |
Expected Outcomes
Based on existing literature, treatment of cancer cells with this compound is expected to:
-
Decrease cell viability in a dose- and time-dependent manner.
-
Significantly reduce the protein levels of cyclin D1 as determined by Western blotting.[1][2][16]
-
Not significantly alter the mRNA levels of CCND1 as measured by qPCR, confirming that the inhibitory effect of this compound is post-transcriptional.[1][2]
These experiments will provide a comprehensive understanding of the effects of this compound on cyclin D1 expression and its consequential impact on cancer cell viability. The provided protocols and data presentation formats will facilitate clear and comparable results for researchers in the field of drug development.
References
- 1. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 2. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tylophorine Analog this compound Inhibited Cyclin D1 Translation through Allosteric Regulation of Heat Shock Cognate Protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Frontiers | Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ERK/MAPK pathway is required for changes of cyclin D1 and B1 during phorbol 12-myristate 13-acetate-induced differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PKC pathway and ERK/MAPK pathway are required for induction of cyclin D1 and p21Waf1 during 12-o-tetradecanoylphorbol 13-acetate-induced differentiation of myeloleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ERK Activity and G1 Phase Progression: Identifying Dispensable Versus Essential Activities and Primary Versus Secondary Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring Protein Synthesis Inhibition by DCB-3503
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCB-3503, a tylophorine analog, is a potent inhibitor of protein synthesis with a novel mechanism of action, making it a compound of significant interest in cancer research and drug development. Unlike many known translation inhibitors, this compound acts on the elongation step of protein synthesis. This leads to the accumulation of ribosomes on messenger RNA (mRNA), forming polysomes, and a subsequent decrease in the synthesis of new proteins.[1][2] Notably, its mechanism is distinct from that of cycloheximide and rapamycin, as it does not involve the mTOR pathway.[1][2]
These application notes provide detailed protocols for established and contemporary techniques to measure the inhibitory effect of this compound on protein synthesis in a laboratory setting. The methods described include traditional radiolabeling assays as well as modern, non-radioactive approaches like the SUrface SEnsing of Translation (SUnSET) assay.
Mechanism of Action Overview
This compound inhibits the elongation phase of translation. This mode of action results in a "traffic jam" of ribosomes on mRNA molecules, leading to an increase in polysomal fractions. The preferential downregulation of proteins with short half-lives, such as cyclin D1, survivin, and β-catenin, is a direct consequence of this inhibition, without a corresponding decrease in their mRNA levels.[1]
Quantitative Data Summary
The inhibitory effects of this compound on protein synthesis have been quantified in various cancer cell lines. The following table summarizes key findings from published research.
| Cell Line | Assay Type | This compound Concentration | Incubation Time | % Inhibition of Protein Synthesis | Reference |
| HepG2 | [³H]-amino acid incorporation | 100 nM | 15 min | >20% | [3] |
| HepG2 | [³H]-amino acid incorporation | 100 nM | 1 hour | ~50% | [1][3] |
| HeLa | [³H]-amino acid incorporation | 100 nM | 1 hour | ~50% | [1] |
| PANC-1 | [³H]-amino acid incorporation | 100 nM | 1 hour | ~50% | [1] |
| HepG2 | [³⁵S]-methionine/cysteine incorporation | 100 nM | 1 hour | Significant Inhibition | [1] |
Experimental Protocols
Protocol 1: Radiolabeled Amino Acid Incorporation Assay
This protocol is a classic method to directly measure the rate of global protein synthesis by quantifying the incorporation of radiolabeled amino acids into newly synthesized proteins.[4][5]
Materials:
-
Cell culture medium, serum, and supplements
-
This compound stock solution (in DMSO)
-
Radiolabeled amino acid (e.g., [³H]-Leucine, [³⁵S]-Methionine/Cysteine)[6]
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2, HeLa, PANC-1) in multi-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle control (DMSO) for the desired duration (e.g., 15 minutes to 4 hours).
-
Pulse Labeling: Add the radiolabeled amino acid to the culture medium at a final concentration of 1-10 µCi/mL. Incubate for a short period (e.g., 15-60 minutes) at 37°C. For [³⁵S]-methionine labeling, it is recommended to use methionine-free media during the starvation and pulse-labeling steps to increase incorporation efficiency.[6]
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Lyse the cells with an appropriate lysis buffer.
-
Protein Precipitation: Precipitate the protein from the cell lysate by adding an equal volume of cold 20% TCA. Incubate on ice for 30 minutes.
-
Washing: Pellet the precipitated protein by centrifugation. Wash the pellet twice with cold 10% TCA and then with ethanol or acetone to remove unincorporated radiolabeled amino acids.
-
Quantification: Resuspend the final protein pellet in a suitable buffer (e.g., 0.1 M NaOH). Transfer an aliquot to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Normalization: Determine the total protein concentration in a parallel set of wells to normalize the radioactivity counts.
Protocol 2: SUrface SEnsing of Translation (SUnSET) Assay
SUnSET is a non-radioactive method that measures global protein synthesis by detecting the incorporation of puromycin, an aminonucleoside antibiotic that mimics aminoacyl-tRNA, into nascent polypeptide chains.[7][8][9] The puromycin-labeled peptides are then detected by Western blotting using an anti-puromycin antibody.[10][11]
Materials:
-
Cell culture reagents
-
This compound stock solution
-
Puromycin solution (e.g., 1 mg/mL in water)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Anti-puromycin antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in Protocol 1. Include a positive control (vehicle-treated) and a negative control (e.g., cycloheximide, 100 µg/ml, which completely blocks translation).[1]
-
Puromycin Pulse: 15-30 minutes before the end of the this compound treatment, add puromycin to the culture medium at a final concentration of 1-10 µg/mL.[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them.[12] Determine the protein concentration of each lysate.
-
Western Blotting: a. Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE gel.[10][13] c. Transfer the separated proteins to a membrane.[14] d. Block the membrane for 1 hour at room temperature.[14] e. Incubate the membrane with the primary anti-puromycin antibody overnight at 4°C. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the chemiluminescent substrate.
-
Detection and Analysis: a. Capture the image using a chemiluminescence imaging system. The puromycin signal will appear as a smear of bands, representing the puromycin-labeled nascent peptides. b. Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading. c. Quantify the density of the entire lane for the puromycin signal and normalize it to the loading control band.[10] A decrease in the smear intensity in this compound-treated samples compared to the control indicates inhibition of protein synthesis.
Protocol 3: O-Propargyl-puromycin (OPP) Click Chemistry Assay
This method offers a more quantitative, non-radioactive alternative to SUnSET and can be analyzed by fluorescence microscopy, flow cytometry, or a plate reader.[15] OPP, a puromycin analog containing an alkyne group, is incorporated into nascent proteins.[16][17] This is followed by a copper-catalyzed "click" reaction to attach a fluorescent azide, allowing for visualization and quantification of protein synthesis.[17]
Materials:
-
Commercially available protein synthesis assay kit (containing OPP, fluorescent azide, and reaction buffers)
-
Cell culture reagents
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Instrumentation: flow cytometer, fluorescence microscope, or fluorescent plate reader
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as described in the previous protocols.
-
OPP Labeling: Add OPP to the culture medium at the concentration recommended by the kit manufacturer (typically 20-50 µM) and incubate for 30-60 minutes at 37°C.
-
Fix and Permeabilize: a. Wash cells with PBS. b. Fix the cells with a fixative solution for 15 minutes at room temperature. c. Wash again and then permeabilize the cells for 10-15 minutes.
-
Click Reaction: a. Prepare the click reaction cocktail containing the fluorescent azide, copper(II) sulfate, and a reducing agent according to the kit's instructions. b. Incubate the fixed and permeabilized cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing and Staining: a. Wash the cells to remove the click reaction reagents. b. If desired, counterstain the nuclei with DAPI or Hoechst.
-
Analysis:
-
Flow Cytometry: Scrape or trypsinize cells, resuspend in PBS, and analyze on a flow cytometer to quantify the mean fluorescence intensity per cell.
-
Fluorescence Microscopy: Mount the coverslips on slides and image using a fluorescence microscope to visualize the spatial distribution of protein synthesis.
-
Plate Reader: Read the fluorescence intensity directly in the multi-well plate.
-
Conclusion
The protocols outlined provide robust and varied approaches for characterizing the inhibitory effects of this compound on protein synthesis. The choice of method will depend on the specific research question, available equipment, and desired throughput. Radiolabeled amino acid incorporation offers a direct and sensitive measure of global protein synthesis. The SUnSET assay provides a non-radioactive Western blot-based alternative, while the OPP click chemistry assay allows for high-throughput quantification and single-cell analysis using flow cytometry or microscopy. By employing these techniques, researchers can effectively investigate the mechanism of this compound and similar compounds in the context of drug development and cancer biology.
References
- 1. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 2. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SUnSET, a nonradioactive method to monitor protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. caymanchem.com [caymanchem.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Protein synthesis monitoring - Puromycin-based - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for DCB-3503 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to DCB-3503
This compound is a synthetic analog of tylophorine, a phenanthroindolizidine alkaloid isolated from plants of the Tylophora genus. It has demonstrated potent anti-tumor activity in preclinical studies, particularly against hepatocellular carcinoma and pancreatic cancer cell lines.[1] this compound is noted for its unique mechanism of action, which differs from conventional chemotherapeutic agents, suggesting its potential to overcome drug resistance.[1]
Mechanism of Action
This compound exerts its anti-cancer effects primarily by inhibiting protein synthesis.[2][3] This inhibition occurs at the elongation step of translation, a mechanism distinct from other known protein synthesis inhibitors like cycloheximide.[2][3] The compound does not operate through the mTOR signaling pathway.[2][3] A key characteristic of this compound's action is its preferential suppression of proteins with short half-lives, many of which are critical for cancer cell proliferation and survival.[2][3] These include cyclin D1, survivin, β-catenin, p53, and p21.[2][3] By downregulating these proteins, this compound can induce cell cycle arrest and lead to cancer cell differentiation rather than immediate apoptosis.[1][2] Additionally, in pancreatic cancer cells, this compound has been shown to inhibit the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival.
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Translational pancreatic cancer research: A comparative study on patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pancreatic tumor mass in a xenograft mouse model is decreased by treatment with therapeutic stem cells following introduction of therapeutic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DCB-3503 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCB-3503 is a synthetic analog of tylophorine, a naturally occurring phenanthroindolizidine alkaloid.[1] Preclinical studies have demonstrated its potential as an anticancer agent through a novel mechanism of action involving the inhibition of protein synthesis.[2][3] Specifically, this compound targets the elongation step of translation, leading to the downregulation of key oncoproteins with short half-lives.[2][3] While clinical trial data for this compound is not yet available, and preclinical studies on its use in combination with other chemotherapies are limited, research on the parent compound, tylophorine, suggests a strong potential for synergistic effects.[4]
These application notes provide a summary of the known preclinical data for this compound and a framework for evaluating its potential in combination with other chemotherapeutic agents, drawing insights from studies on related compounds.
Mechanism of Action
This compound exerts its anticancer effects primarily by inhibiting protein synthesis.[2] Unlike many other protein synthesis inhibitors, it does not affect the mTOR pathway.[2][3] Instead, it leads to a shift in ribosome profiles, indicative of an inhibition of translational elongation.[2][3] This results in a preferential downregulation of proteins with high turnover rates, many of which are critical for cancer cell proliferation and survival.[2][3]
Additionally, this compound has been shown to inhibit the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival, which is often implicated in chemoresistance.[5]
Signaling Pathway of this compound's Primary Effect
Caption: Mechanism of this compound action on protein synthesis.
Preclinical Data: this compound as a Single Agent
This compound has demonstrated significant single-agent activity in various cancer cell lines. Key findings from preclinical studies are summarized below.
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Endpoint | Concentration | Effect | Citation |
| PANC-1 | Pancreatic | Growth Inhibition (EC50) | 50.9 ± 3.4 nM | 50% inhibition of cell growth | [5] |
| PANC-1 | Pancreatic | Clonogenicity (EC50) | 98.9 ± 9.5 nM | 50% inhibition of colony formation | [5] |
| HepG2 | Hepatocellular | Protein Synthesis Inhibition | 100 nM | Inhibition observed within 15 minutes | [3] |
| HeLa | Cervical | Protein Synthesis Inhibition | Dose-dependent | Significant inhibition of amino acid incorporation | [3] |
Downregulation of Key Oncoproteins by this compound in HepG2 Cells
| Protein | Time of Treatment | This compound Concentration | Result | Citation |
| Cyclin D1 | 15 minutes | 300 nM | Downregulation observed | [3] |
| Cyclin D1 | 2 hours | 50 nM | Extensive suppression | [3] |
| Survivin | Time- and dose-dependent | Not specified | Downregulated | [3] |
| β-catenin | Time- and dose-dependent | Not specified | Downregulated | [3] |
| p53 | Time- and dose-dependent | Not specified | Downregulated | [3] |
| p21 | Time- and dose-dependent | Not specified | Downregulated | [3] |
Application in Combination Chemotherapy: A Protocol Framework
While direct preclinical data on this compound in combination with other chemotherapies is not currently available, studies on the parent compound, tylophorine, have shown synergistic effects with doxorubicin in breast cancer cells.[1][4] Tylophorine was found to enhance doxorubicin-induced apoptosis.[1][4] This suggests a strong rationale for investigating this compound in combination regimens.
The following protocol provides a general framework for assessing the synergistic potential of this compound with a standard-of-care chemotherapeutic agent, such as doxorubicin, in a relevant cancer cell line (e.g., MCF-7 or T47D for breast cancer).
Experimental Workflow for Combination Study
Caption: Workflow for assessing chemotherapy combination synergy.
Protocol: In Vitro Combination of this compound and Doxorubicin
1. Cell Culture and Seeding:
-
Culture T47D breast cancer cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into 96-well plates at a density of 5,000 cells per well and allow to attach overnight.
2. Drug Preparation:
-
Prepare stock solutions of this compound and doxorubicin in DMSO.
-
Perform serial dilutions in culture media to achieve a range of concentrations for each drug.
3. Treatment:
-
Treat cells with:
-
This compound alone
-
Doxorubicin alone
-
Combinations of this compound and doxorubicin at fixed ratios (e.g., based on their individual IC50 values).
-
Vehicle (DMSO) as a control.
-
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
4. Cell Viability Assay (Sulforhodamine B - SRB):
-
Fix the cells with 10% trichloroacetic acid.
-
Stain with 0.4% SRB solution.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at 510 nm using a microplate reader.
5. Apoptosis Assay (Flow Cytometry):
-
Seed cells in 6-well plates and treat as described above.
-
Harvest cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze by flow cytometry to quantify early and late apoptotic cells.
6. Western Blot Analysis:
-
Treat cells in 6-well plates as described.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against key apoptosis-related proteins (e.g., Caspase-3, Caspase-9, PARP) and proteins in the this compound pathway (e.g., Cyclin D1).
-
Use an appropriate secondary antibody and detect with an enhanced chemiluminescence (ECL) system.
7. Data Analysis:
-
Calculate the IC50 value for each drug alone.
-
For combination treatments, use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Conclusion and Future Directions
This compound is a promising anticancer agent with a distinct mechanism of action. While data on its use in combination therapies is not yet published, the synergistic potential demonstrated by its parent compound, tylophorine, provides a strong rationale for such investigations. The protocols outlined above offer a standardized approach to evaluate the efficacy of this compound in combination with existing chemotherapeutic agents. Future studies should focus on in vivo validation of synergistic combinations in xenograft models and further elucidation of the molecular mechanisms underlying any observed synergy. Such research will be crucial in determining the clinical potential of this compound as part of a combination chemotherapy regimen.
References
- 1. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 4. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Assessing the Binding of DCB-3503 to HSC70
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCB-3503, a tylophorine analog, has been identified as a potential anticancer and immunosuppressive agent.[1] Its mechanism of action involves the inhibition of protein synthesis at the elongation step.[2][3][4] Research has demonstrated that this compound preferentially binds to the Heat Shock Cognate Protein 70 (HSC70), also known as HSPA8.[1] HSC70 is a constitutively expressed molecular chaperone crucial for a variety of cellular functions, including protein folding, degradation, and signal transduction.[5][6]
The binding of this compound to HSC70 is not a simple inhibition. Instead, this compound acts as an allosteric modulator of HSC70's ATPase and chaperone activities. This modulation is particularly evident in the presence of specific RNA binding motifs (AUUUA) found in the 3'-untranslated region (3' UTR) of certain mRNAs, such as that of cyclin D1.[1] By promoting ATP hydrolysis, this compound alters HSC70's function, leading to the suppression of translation for key regulatory proteins.[1]
Quantifying the binding affinity and kinetics of the this compound-HSC70 interaction is critical for understanding its pharmacological profile, optimizing drug design, and developing effective therapeutic strategies. These application notes provide detailed protocols for assessing this interaction using established biophysical and biochemical methods.
Mechanism of Action: this compound Modulation of HSC70
The binding of this compound to HSC70 allosterically regulates its chaperone function, impacting the translation of proteins with AUUUA-rich elements in their mRNA, such as Cyclin D1. This diagram illustrates the proposed signaling pathway.
Caption: this compound allosterically binds HSC70, promoting ATP hydrolysis and stabilizing the mRNA-bound state, thereby suppressing translation.
Experimental Workflow: Surface Plasmon Resonance (SPR)
This workflow outlines the key steps for measuring the binding kinetics and affinity of this compound to HSC70 using Surface Plasmon Resonance (SPR), a label-free technique for real-time monitoring of biomolecular interactions.[7]
Caption: A typical workflow for assessing protein-ligand binding using Surface Plasmon Resonance (SPR).
Protocol 1: Surface Plasmon Resonance (SPR) Analysis
Objective: To determine the kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD) of the this compound-HSC70 interaction.
Materials and Reagents
-
Protein: Recombinant human HSC70 (high purity, >95%)
-
Ligand: this compound (high purity, >98%), dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM)
-
SPR Instrument: e.g., Biacore (Cytiva), ProteOn (Bio-Rad), or similar
-
Sensor Chip: CM5 sensor chip (or equivalent carboxylated surface)
-
Immobilization Kit: Amine Coupling Kit (containing EDC, NHS, and ethanolamine)
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The final DMSO concentration in the running buffer should be kept constant and low (e.g., ≤1%) across all samples.
-
Regeneration Solution: To be determined empirically (e.g., 10 mM Glycine-HCl pH 2.5)
Methodology
-
HSC70 Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Prepare HSC70 at a concentration of 20-50 µg/mL in 10 mM Sodium Acetate buffer, pH 5.0.
-
Inject the HSC70 solution over the activated surface to achieve a target immobilization level of 8,000-12,000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes. A reference flow cell should be prepared similarly but without HSC70 injection to serve as a control for non-specific binding.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in running buffer. The concentration range should span at least 10-fold below and 10-fold above the expected KD (e.g., 10 nM to 10 µM). Ensure the final DMSO concentration is identical in all samples, including a "zero-analyte" control (buffer with DMSO only).
-
Establish a stable baseline by flowing running buffer over both the HSC70-immobilized and reference flow cells.
-
Inject the lowest concentration of this compound for a set association time (e.g., 180 seconds).
-
Switch to running buffer and monitor the dissociation phase for a set time (e.g., 300-600 seconds).
-
Regenerate the surface by injecting the regeneration solution with a short contact time (e.g., 30 seconds).
-
Repeat the injection cycle for all this compound concentrations, proceeding from lowest to highest. Include several buffer-only injections throughout the run for double referencing.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal and the average of the buffer-only injections.
-
Fit the resulting sensorgrams to an appropriate kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
The fitting will yield values for ka, kd, and the KD (kd/ka).
-
Data Presentation: SPR Kinetic Data
| Analyte Concentration | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Dissociation Constant (K_D) (M) | Chi² |
| e.g., 100 nM | - | - | - | - |
| e.g., 500 nM | - | - | - | - |
| e.g., 1 µM | - | - | - | - |
| e.g., 5 µM | - | - | - | - |
| Global Fit | Value ± SE | Value ± SE | Value ± SE | Value |
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic profile of the this compound-HSC70 interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). ITC is considered a gold standard for measuring binding affinity in solution.[8]
Materials and Reagents
-
Protein: Recombinant human HSC70 (high purity, >95%), extensively dialyzed against the ITC buffer.
-
Ligand: this compound (high purity, >98%), dissolved in the final dialysis buffer.
-
ITC Instrument: e.g., MicroCal PEAQ-ITC (Malvern Panalytical) or equivalent.
-
ITC Buffer: e.g., 50 mM HEPES pH 7.4, 150 mM NaCl. The buffer must be identical for the protein and ligand solutions to avoid heat of dilution artifacts. If DMSO is required to dissolve this compound, an identical percentage must be present in the HSC70 solution.
Methodology
-
Sample Preparation:
-
Thoroughly dialyze the purified HSC70 against the ITC buffer. After dialysis, determine the precise protein concentration using a reliable method (e.g., A280 with the correct extinction coefficient).
-
Prepare an HSC70 solution at a concentration of 10-20 µM in the ITC buffer.
-
Prepare a this compound solution at a concentration 10-15 times higher than the HSC70 concentration (e.g., 150-300 µM) in the final dialysis buffer.
-
Degas both solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the HSC70 solution into the sample cell (approx. 200 µL).
-
Load the this compound solution into the injection syringe (approx. 40 µL).
-
Program the titration sequence: typically an initial small injection (e.g., 0.4 µL) to be discarded during analysis, followed by 18-20 subsequent injections of a larger volume (e.g., 2 µL).
-
Set the spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).
-
Perform a control experiment by titrating this compound into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw thermogram peaks to obtain the heat change per injection.
-
Subtract the heat of dilution from the ligand-protein binding data.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's analysis software.
-
The fit will provide values for the stoichiometry (n), binding affinity (KA, where KD = 1/KA), and enthalpy of binding (ΔH). The entropy (ΔS) can be calculated from these values.
-
Data Presentation: ITC Thermodynamic Data
| Parameter | Value ± Error | Units |
| Stoichiometry (n) | ||
| Association Constant (K_A) | M⁻¹ | |
| Dissociation Constant (K_D) | µM or nM | |
| Enthalpy Change (ΔH) | kcal/mol | |
| Entropy Change (TΔS) | kcal/mol | |
| Gibbs Free Energy (ΔG) | kcal/mol |
References
- 1. Tylophorine Analog this compound Inhibited Cyclin D1 Translation through Allosteric Regulation of Heat Shock Cognate Protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 3. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. HSPA8 - Wikipedia [en.wikipedia.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols: Utilizing DCB-3503 to Elucidate the Role of HSC70 in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock cognate 70 (HSC70), a constitutively expressed molecular chaperone, plays a pivotal role in maintaining protein homeostasis. In the context of oncology, HSC70 is frequently overexpressed in a multitude of cancer types, where it facilitates the folding and stability of numerous oncoproteins, thereby promoting cancer cell survival, proliferation, and resistance to therapy.[1][2] This makes HSC70 a compelling target for anticancer drug development.
DCB-3503 is a synthetic analog of the natural product tylophorine. It has demonstrated potent anti-proliferative activity against various cancer cell lines.[1][3] Mechanistic studies have revealed that this compound exerts its effects by directly binding to HSC70. This interaction allosterically modulates the ATPase and chaperone activity of HSC70, leading to the inhibition of the translational elongation of a specific subset of mRNAs. These targeted mRNAs often encode for proteins with short half-lives that are critical for cancer cell survival and proliferation, such as cyclin D1, survivin, and β-catenin.[3][4][5]
These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to investigate the multifaceted roles of HSC70 in cancer biology. The following sections detail the mechanism of action, provide quantitative data on its efficacy, and present detailed protocols for key experiments.
Mechanism of Action of this compound
This compound's primary mechanism of action involves its direct interaction with HSC70. This binding event allosterically regulates the chaperone's function, particularly in the context of protein translation. The process can be summarized in the following steps:
-
Binding to HSC70: this compound preferentially binds to HSC70.[5]
-
Allosteric Regulation: This binding event modulates the ATPase activity of HSC70, promoting ATP hydrolysis, especially in the presence of specific RNA motifs (AUUUA) found in the 3'-untranslated region (3' UTR) of certain mRNAs.[5]
-
Inhibition of Translational Elongation: The altered HSC70 activity leads to a stall in the elongation phase of protein synthesis for mRNAs containing these AUUUA motifs.[3][5]
-
Selective Downregulation of Oncoproteins: Consequently, the expression of proteins with short half-lives and critical roles in cancer progression, such as cyclin D1, is suppressed at the protein level without affecting their mRNA levels.[3][5]
This selective inhibition of oncoprotein synthesis makes this compound a valuable tool to dissect the specific contributions of HSC70 to various cancer phenotypes.
Quantitative Data
The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The following tables summarize key data from published studies.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 / EC50 (nM) | Exposure Time | Reference |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Growth Inhibition | 50.9 ± 3.4 | 3 generation times | [1] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Clonogenicity | 98.9 ± 9.5 | Not specified | [1] |
| HPAC | Pancreatic Ductal Adenocarcinoma | Growth Inhibition | 40 | 3 generation times | [1] |
| HPAC | Pancreatic Ductal Adenocarcinoma | Clonogenicity | 149 | Not specified | [1] |
| HepG2 | Hepatocellular Carcinoma | Growth Inhibition | ~10 | Not specified | [3] |
| HeLa | Cervical Cancer | Amino Acid Incorporation | ~100 (50% inhibition) | Not specified | [3] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Amino Acid Incorporation | ~100 (50% inhibition) | Not specified | [3] |
Table 2: Effect of this compound on Protein Expression
| Protein | Cell Line | This compound Concentration | Treatment Time | Effect | Reference |
| Cyclin D1 | HepG2 | 50 nM | 2 hours | Extensive suppression | [3] |
| Cyclin D1 | HepG2 | 300 nM | 15 minutes | Down-regulation | [3] |
| Survivin | HepG2 | 50 - 300 nM | 2 - 24 hours | Dose- and time-dependent down-regulation | [3] |
| β-catenin | HepG2 | 50 - 300 nM | 2 - 24 hours | Dose- and time-dependent down-regulation | [3] |
| p53 | HepG2 | 50 - 300 nM | 2 - 24 hours | Dose- and time-dependent down-regulation | [3] |
| p21 | HepG2 | 50 - 300 nM | 2 - 24 hours | Dose- and time-dependent down-regulation | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to study the role of HSC70 in cancer using this compound. These are based on methodologies from published literature and should be adapted as needed for specific experimental setups.
Cell Viability Assay (MTT/SRB Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., PANC-1, HepG2)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution
-
Solubilization buffer (for MTT) or 10 mM Tris base solution (for SRB)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 50, 100, 500, 1000 nM). Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Incubation: Incubate the plates for a period equivalent to one to three cell population doubling times (e.g., 48-72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
SRB Assay:
-
Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and air dry.
-
Solubilize the bound dye with 200 µL of 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is to assess the effect of this compound on the expression levels of specific proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-HSC70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the indicated times.
-
Wash cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
Immunoprecipitation of HSC70
This protocol is to investigate the interaction of HSC70 with other proteins and how this is affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Non-denaturing lysis buffer (e.g., 1% NP-40 in PBS with protease and phosphatase inhibitors)
-
Anti-HSC70 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)
-
Primary and secondary antibodies for Western blot analysis
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as required and lyse them in a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-HSC70 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer. For Western blot analysis, elution can be done by boiling the beads in Laemmli buffer.
-
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against proteins of interest that are hypothesized to interact with HSC70.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 6 mg/kg) and the vehicle control intraperitoneally (i.p.) or via another appropriate route according to a predetermined schedule (e.g., every 8 hours on specific days).
-
-
Monitoring:
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., Western blotting, immunohistochemistry).
-
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to evaluate the efficacy of this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in cancer cells.
Experimental Workflow for Studying this compound's Effect on HSC70
Caption: Workflow for investigating this compound's effects.
Logical Relationship of this compound, HSC70, and Cancer Progression
Caption: this compound inhibits cancer by targeting HSC70.
Conclusion
This compound serves as a potent and selective tool for probing the functions of HSC70 in cancer. Its unique mechanism of inhibiting the translation of specific oncoproteins provides a valuable approach to dissecting the complex roles of HSC70 in tumor biology. The protocols and data presented in these application notes offer a solid foundation for researchers to design and execute experiments aimed at further understanding and targeting HSC70-dependent pathways in cancer.
References
- 1. Inhibition of cell growth and nuclear factor-kappaB activity in pancreatic cancer cell lines by a tylophorine analogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Agents 295. E-ring Hydroxylated Antofine and Cryptopleurine Analogs as Antiproliferative Agents: Design, Synthesis, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with DCB-3503 In Vitro
This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with the tylophorine analog, DCB-3503, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern? A1: this compound is a tylophorine analog investigated for its potential anticancer and immunosuppressive properties.[1] It functions by inhibiting protein synthesis at the elongation step and has also been shown to inhibit the NF-κB signaling pathway.[1][2] Like many small molecule inhibitors, this compound is a lipophilic compound with low aqueous solubility. This inherent property can lead to challenges in preparing homogenous solutions for in vitro assays, potentially causing issues like compound precipitation, which can lead to inaccurate concentration calculations and unreliable experimental results.[3]
Q2: What is the best solvent to use for creating a stock solution of this compound? A2: For initial stock solution preparation, a high-purity, anhydrous organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common first choice due to its high solubilizing capacity for a wide range of nonpolar compounds and its compatibility with most cell-based assays at low final concentrations.[4][5]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I fix it? A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is significantly lower.[4] To prevent this, you can:
-
Perform serial dilutions: Instead of a single large dilution, perform intermediate dilution steps.
-
Optimize mixing: Add the stock solution dropwise into the aqueous medium while vortexing or stirring to ensure rapid dispersal.[4]
-
Reduce the final DMSO concentration: Keep the final concentration of DMSO in your assay medium as low as possible, ideally below 0.5%, to minimize both precipitation and potential cytotoxicity.[6]
-
Consider co-solvents: In some cases, adding a small percentage of another water-miscible solvent like ethanol or PEG-400 to your buffer can help maintain solubility.[7]
Q4: What is the maximum recommended concentration of DMSO in cell culture media? A4: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[6] It is crucial to include a vehicle control in your experiments with the same final DMSO concentration as your test samples to account for any solvent-specific effects on the cells.[4]
Q5: Can I use heat to dissolve my this compound? A5: Gentle warming can be an effective method to aid dissolution. A water bath set to 37°C is a common and generally safe method for many compounds.[3] However, excessive or prolonged heating can lead to compound degradation. It is always advisable to start with mechanical agitation (vortexing, sonication) before applying heat.
Troubleshooting Guide: this compound Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Powder won't dissolve in DMSO to create a stock solution. | The concentration is too high, exceeding the solubility limit in DMSO. | Try lowering the stock concentration. Use mechanical agitation like vortexing and sonication in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.[3] |
| Stock solution is clear, but a precipitate forms immediately upon dilution into aqueous buffer or cell culture medium. | The kinetic solubility of this compound in the aqueous medium has been exceeded. | Lower the final desired concentration of this compound. Pre-warm the aqueous medium to 37°C and add the DMSO stock dropwise while vortexing.[4] Consider adding a surfactant (e.g., 0.01% Tween-20) or other solubility enhancers to the aqueous buffer.[7] |
| The final solution is initially clear but becomes cloudy or shows precipitation over the course of the experiment. | The compound is supersaturated and thermodynamically unstable in the aqueous environment. This can be exacerbated by temperature changes or interactions with media components. | Maintain a constant temperature throughout the experiment. Test the stability of this compound in your specific assay medium over time. It may be necessary to prepare fresh dilutions immediately before use for each experiment.[4] |
| Inconsistent or non-reproducible results in cell-based assays. | Poor solubility is leading to an inaccurate and variable effective concentration of the inhibitor. Aggregates of the compound may be causing non-specific effects. | Visually inspect all solutions and assay plates for any signs of precipitation before and during the experiment.[8] Perform a solubility test in your specific cell culture medium to determine the practical working concentration limit. |
Data Presentation
Representative Solubility of a Poorly Soluble Small Molecule Like this compound
The following data is illustrative and intended as a general guide. Actual solubility may vary. It is highly recommended to perform your own solubility tests.
| Solvent | Estimated Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 25 mg/mL | Recommended for primary stock solutions.[5] |
| Ethanol | ~5 mg/mL | Can be used as a co-solvent. May have higher cytotoxicity than DMSO at similar concentrations. |
| Methanol | ~2 mg/mL | Can be used as a co-solvent. |
| Aqueous Buffer (pH 7.4) | < 0.1 mg/mL | Highlights the need for an organic solvent stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 409.48 g/mol )[2]
-
High-purity, anhydrous DMSO[4]
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Methodology:
-
Equilibrate: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh: Carefully weigh out 4.1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.
-
Dissolution: Cap the tube tightly and vortex vigorously for 2-3 minutes. If the solid is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.[3]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: Serial Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Methodology:
-
Prepare Intermediate Dilution: Dilute the 10 mM DMSO stock solution 1:100 in DMSO to create a 100 µM intermediate stock.
-
Pre-warm Medium: Pre-warm the required volume of your complete cell culture medium to 37°C.[4]
-
Final Dilution: While gently vortexing the pre-warmed medium, add the 100 µM intermediate stock at a 1:10 ratio (e.g., add 100 µL of the 100 µM stock to 900 µL of medium) to achieve the final 10 µM concentration.[4]
-
Mix and Use: Continue to mix the working solution for 30 seconds. Visually inspect for any signs of precipitation before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (used in the final dilution step) to the same volume of medium to achieve a final DMSO concentration of 0.1%.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for compound precipitation issues.
Caption: this compound inhibits the elongation step of protein synthesis.[9]
Caption: this compound inhibits NF-κB transcriptional activity.[2]
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of DCB-3503
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DCB-3503. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a tylophorine analog that functions as a protein synthesis inhibitor.[1][2][3][4] It specifically targets the elongation step of translation, leading to a global reduction in protein synthesis.[1][2][3][4] This effect is distinct from other common protein synthesis inhibitors like cycloheximide and does not involve the mTOR pathway.[1][2][3][4]
Q2: Why does this compound appear to selectively downregulate certain proteins like cyclin D1?
The apparent selectivity of this compound for proteins like cyclin D1, survivin, and β-catenin is due to their short half-lives.[1][2][3][4] By inhibiting overall protein synthesis, proteins that are rapidly degraded are depleted more quickly than stable proteins. This compound has been shown to bind to heat shock cognate protein 70 (HSC70), which is involved in the translation of cyclin D1 mRNA.[5][6]
Q3: Is this compound a kinase inhibitor?
No, the primary mechanism of action of this compound is not kinase inhibition. It is a protein synthesis inhibitor.[1][2][3][4] While it can affect the levels of signaling proteins, including some kinases, this is a downstream consequence of its effect on protein translation, not direct enzymatic inhibition.
Q4: What are the known effects of this compound on the NF-κB pathway?
This compound has been shown to inhibit NF-κB-mediated transcription.[7] It can reduce TNFα-induced NF-κB activity in a dose-dependent manner.[7] This effect appears to be related to the phosphorylation status of the p65 subunit of NF-κB.[7]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death or Cytotoxicity
You are observing a higher level of cell death in your cultures treated with this compound than anticipated from published data, which suggests it primarily causes cell differentiation rather than cell death.[1][2][3][4]
Possible Causes and Solutions:
-
Global Protein Synthesis Inhibition: Prolonged or high-concentration treatment with this compound can lead to the depletion of essential survival proteins, eventually triggering apoptosis or necrosis.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration that induces the desired effect (e.g., cell cycle arrest, differentiation) without widespread cell death.
-
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to protein synthesis inhibitors.
-
Troubleshooting Step: Titrate the concentration of this compound for your specific cell line. Start with a broad range (e.g., 10 nM to 1 µM) to establish an IC50 for growth inhibition and a threshold for cytotoxicity.
-
-
Secondary Effects: The observed cell death could be a secondary consequence of cell cycle arrest or other downstream effects of protein synthesis inhibition.
-
Troubleshooting Step: Analyze markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) and necrosis (e.g., LDH release) to understand the mechanism of cell death.
-
Experimental Workflow for Investigating Unexpected Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Issue 2: Inconsistent or Unexplained Experimental Results
You are observing variability in your results, or the effects of this compound are not what you predicted based on its known mechanism.
Possible Causes and Solutions:
-
Off-Target Effects on Protein Translation: While this compound inhibits global protein synthesis, there might be subtle, context-dependent off-target effects on the translation machinery that are not fully characterized.
-
Troubleshooting Step: Use a positive control for protein synthesis inhibition, such as cycloheximide, to compare the effects. This can help distinguish general effects of translation inhibition from those specific to this compound.
-
-
Impact on Upstream Signaling: By inhibiting the synthesis of key regulatory proteins, this compound can indirectly affect numerous signaling pathways.
-
Troubleshooting Step: Perform a western blot analysis of key proteins in pathways of interest to understand the downstream consequences of this compound treatment in your experimental system.
-
-
Compound Stability and Handling: Improper storage or handling of this compound can lead to degradation and reduced activity.
-
Troubleshooting Step: Ensure the compound is stored as recommended by the supplier. Prepare fresh dilutions for each experiment from a stock solution.
-
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental results.
Data Presentation
Table 1: Effects of this compound on Protein and DNA Synthesis
| Cell Line | Assay | Concentration | Time | Inhibition (%) |
| HepG2 | [³H]-amino acid incorporation | 100 nM | 15 min | ~20% |
| HepG2 | [³H]-amino acid incorporation | 100 nM | 2 hours | ~50% |
| HeLa | [³H]-amino acid incorporation | 100 nM | 2 hours | ~40% |
| PANC-1 | [³H]-amino acid incorporation | 100 nM | 2 hours | ~50% |
| HepG2 | [¹⁴C]-thymidine incorporation | 100 nM | 2 hours | ~60% |
Data summarized from Wang et al., 2010.[1]
Table 2: IC50 Values of this compound for Growth Inhibition
| Cell Line | Assay | IC50 (nM) |
| PANC-1 | Growth Inhibition | 50.9 ± 3.4 |
| PANC-1 | Clonogenicity | 98.9 ± 9.5 |
Data summarized from a 2004 study on the mode of action of this compound.[7]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the no-cell control. Normalize the data to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is to assess the effect of this compound on the expression levels of specific proteins.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Complete culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagram
Inhibition of Protein Synthesis by this compound
Caption: Mechanism of action of this compound.
References
- 1. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 2. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Item - this compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism - figshare - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Tylophorine Analog this compound Inhibited Cyclin D1 Translation through Allosteric Regulation of Heat Shock Cognate Protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Optimizing DCB-3503 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DCB-3503. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure maximal efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of tylophorine, a natural compound. Its primary mechanism of action is the inhibition of protein synthesis.[1][2] Specifically, it acts at the elongation step of translation, causing a shift in ribosome profiles towards polysomes and a decrease in monosomes.[1][2] This inhibitory effect is particularly pronounced for proteins with short half-lives, such as cyclin D1, survivin, and β-catenin.[1][2]
Q2: How does the mechanism of this compound differ from other protein synthesis inhibitors?
A2: The mode of action of this compound is distinct from other common protein synthesis inhibitors. Unlike cycloheximide, its effects are not reversed by proteasome inhibitors in the same manner.[1][2] Furthermore, its activity is independent of the mTOR signaling pathway, distinguishing it from inhibitors like rapamycin.[1][2]
Q3: What are the known cellular effects of this compound?
A3: this compound has been shown to inhibit the growth of various cancer cell lines, including pancreatic (PANC-1) and hepatocellular (HepG2) carcinoma.[1][2] This growth inhibition can lead to cancer cell differentiation rather than cell death.[1][2] At the molecular level, it down-regulates the expression of key pro-oncogenic and pro-survival proteins without affecting their mRNA levels.[1][2] It has also been observed to cause a G2/M phase cell cycle arrest at lower concentrations and an S-phase arrest at higher concentrations.[3]
Q4: What is the recommended starting concentration for in vitro experiments?
A4: The optimal concentration of this compound is cell-line dependent. Based on published data, a good starting point for a dose-response experiment is a range from 10 nM to 1 µM. For example, in PANC-1 cells, the EC50 for growth inhibition was 50.9 ± 3.4 nM, and the ED50 for TNFα-induced NF-κB activity reduction was 72 nM.[3] In HepG2 cells, suppression of cyclin D1 expression was observed with as low as 50 nM of this compound.[1]
Troubleshooting Guides
Issue 1: No or low efficacy observed at the expected concentration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell line insensitivity | Test a broader range of concentrations (e.g., up to 10 µM). Screen different cell lines to find a sensitive model. | Determine if the cell line is resistant or if a higher concentration is required to achieve the desired effect. |
| Incorrect dosage | Perform a dose-response curve to determine the lowest effective concentration for your specific cell line and assay. | Identification of the optimal concentration range for your experimental setup. |
| Compound instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. | Ensure that the observed lack of efficacy is not due to the degradation of the compound. |
| Solubility issues | Visually inspect the media for any precipitation after adding this compound. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%). | Prevention of compound precipitation, which can lead to inaccurate dosing and non-specific effects. |
Issue 2: High levels of cytotoxicity observed, even at low concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High cell sensitivity | Reduce the concentration range in your dose-response experiments. Shorten the incubation time with the compound. | Determine a therapeutic window where the desired biological effect is observed without significant cell death. |
| Off-target effects | Compare the observed phenotype with known effects of inhibiting protein synthesis. If discrepancies exist, consider potential off-target activities. | A clearer understanding of whether the observed cytotoxicity is an on-target or off-target effect. |
| Solvent toxicity | Include a vehicle control (e.g., DMSO at the same concentration used for the highest this compound dose) in all experiments. | Rule out the possibility that the observed cytotoxicity is due to the solvent and not the compound itself. |
Data Presentation
Table 1: Reported Efficacious Concentrations of this compound in PANC-1 Cells
| Parameter | Concentration | Reference |
| Growth Inhibition (EC50) | 50.9 ± 3.4 nM | [3] |
| Clonogenicity Assay (EC50) | 98.9 ± 9.5 nM | [3] |
| TNFα-induced NF-κB activity reduction (ED50) | 72 nM | [3] |
Table 2: Observed Effects of this compound at Different Concentrations in HepG2 Cells
| Concentration | Observed Effect | Reference |
| 50 nM | Extensive suppression of cyclin D1 expression after 2 hours. | [1] |
| 300 nM | Down-regulation of cyclin D1 expression as early as 15 minutes. | [1] |
| 300 nM | Began to show inhibitory effect on [14C]-thymidine incorporation within 30 minutes. | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Expression
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cyclin D1, survivin, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound in inhibiting protein synthesis.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for low efficacy of this compound.
References
Addressing DCB-3503-induced cytotoxicity in normal cells
Welcome to the technical support center for DCB-3503. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to this compound-induced cytotoxicity in normal cells during pre-clinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound and aiming to minimize its impact on non-cancerous cells.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in normal/non-cancerous cell lines at effective anti-cancer concentrations. | 1. This compound inhibits global protein synthesis, a fundamental process for all cell types.[1] 2. Normal proliferating cells are susceptible to agents that disrupt essential cellular processes. | 1. Determine the IC50 for a panel of normal and cancerous cell lines: This will establish the therapeutic window. (See MTT Assay Protocol). 2. Explore strategies to induce temporary cell cycle arrest in normal cells: Pre-treatment with a reversible cell cycle inhibitor may protect normal cells from this compound's effects. 3. Investigate the potential of prodrug strategies: Tylophorine analog prodrugs have been developed to reduce cytotoxicity in normoxic conditions, a characteristic of most normal tissues.[2] |
| Difficulty in assessing whether cell death in normal cells is due to apoptosis or necrosis. | The mode of this compound-induced cell death may be cell-type dependent. In some cancer cell lines, it induces differentiation rather than apoptosis.[1][3] | Perform an Annexin V/Propidium Iodide (PI) apoptosis assay: This will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. (See Apoptosis Assay Protocol). |
| Uncertainty about the specific cellular pathways affected in normal cells. | 1. This compound's primary mechanism is the inhibition of protein synthesis at the elongation step.[1] 2. It is also known to inhibit NF-κB signaling.[3] | 1. Analyze the impact on protein synthesis: Measure the incorporation of radiolabeled amino acids in the presence of this compound. 2. Investigate the NF-κB pathway: Use a reporter assay or Western blot for key proteins in the NF-κB pathway. |
| Inconsistent results in cytotoxicity assays. | 1. Variations in cell seeding density. 2. Contamination of cell cultures. 3. Incorrect preparation of this compound or assay reagents. | 1. Optimize and standardize cell seeding density for each cell line. 2. Regularly test cell lines for mycoplasma contamination. 3. Ensure accurate preparation and storage of all solutions. (See MTT Assay Protocol for reagent preparation). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a tylophorine analog that functions as a protein synthesis inhibitor.[1] Specifically, it inhibits the elongation step of translation, which is a novel mechanism distinct from other known anticancer compounds that target protein synthesis.[1] This leads to the suppression of proteins with short half-lives, including those involved in cell cycle regulation and survival.[1]
Q2: Why does this compound exhibit cytotoxicity in normal cells?
A2: Since protein synthesis is a vital process for all cells, not just cancerous ones, its inhibition by this compound can lead to cytotoxicity in normal, healthy cells. This is a common challenge with therapeutic agents that target fundamental cellular processes.
Q3: Are there any known strategies to protect normal cells from this compound-induced cytotoxicity?
A3: While research specifically on protecting normal cells from this compound is limited, several general strategies for mitigating chemotherapy-induced cytotoxicity could be explored:
-
Induction of Reversible Cell Cycle Arrest: Temporarily arresting normal cells in a non-proliferative state may reduce their susceptibility to this compound.
-
Prodrug Approach: The development of hypoxia-activated prodrugs of tylophorine analogs has been proposed to reduce toxicity in the oxygen-rich environments of most normal tissues.[2]
-
Targeted Delivery: Although not yet developed for this compound, nanoparticle-based drug delivery systems could potentially target the compound more specifically to tumor cells.
Q4: How can I determine if this compound is inducing apoptosis or another form of cell death in my normal cell line?
A4: The Annexin V/PI apoptosis assay is the recommended method.[4][5][6] This flow cytometry-based assay can distinguish between viable cells, early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and necrotic cells (Annexin V negative, PI positive).
Q5: What is the effect of this compound on the cell cycle of normal cells?
A5: The specific effects of this compound on the cell cycle of normal cells are not well-documented. However, in pancreatic cancer cells, it has been shown to cause cell cycle arrest.[7] To determine the effect in your specific normal cell line, a cell cycle analysis using propidium iodide (PI) staining and flow cytometry is recommended. (See Cell Cycle Analysis Protocol).[8][9][10][11][12]
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
This compound stock solution
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound and incubate for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated control wells.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay using Annexin V/PI Staining
This protocol distinguishes between viable, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Flow cytometry tubes
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
Cell Cycle Analysis using Propidium Iodide Staining
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Flow cytometry tubes
-
Propidium Iodide (PI) staining solution (containing RNase A)[10][11]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest cells, wash with PBS, and resuspend the pellet in a small volume of PBS.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.[10][11]
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Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[11]
-
Analyze the samples by flow cytometry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits protein synthesis and the NF-κB pathway.
Caption: Workflow for assessing this compound cytotoxicity in normal cells.
Caption: Workflow for testing a potential cytoprotective agent.
References
- 1. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel mode of action of tylophorine analogs as antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to mitigate resistance to DCB-3503 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate and understand potential resistance to DCB-3503 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a tylophorine analog that functions as a protein synthesis inhibitor.[1] It uniquely targets the elongation step of translation, leading to a shift in ribosome and mRNA sedimentation profiles towards polysomal fractions and a decrease in monosome abundance.[1] This mode of action is distinct from other common translation inhibitors like cycloheximide and rapamycin, as it does not affect the mTOR pathway directly.[1] this compound preferentially down-regulates the expression of pro-oncogenic and pro-survival proteins with short half-lives, such as cyclin D1, survivin, and β-catenin, without altering their mRNA levels.[1]
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be extrapolated from what is known about resistance to other protein synthesis inhibitors. Key hypothetical mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells might activate pro-survival signaling pathways to counteract the inhibitory effects of this compound on protein synthesis. A prime candidate is the PI3K/AKT/mTOR pathway. Activation of mTOR can promote the translation of specific mRNAs, potentially compensating for the global inhibition of translation elongation caused by this compound.[2][3]
-
Alterations in the Ribosome or Translation Machinery: Mutations or modifications in ribosomal proteins or other components of the translation elongation machinery could potentially reduce the binding affinity or efficacy of this compound.
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1) or Multidrug Resistance-associated Protein (MRP), could lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Target Modification: Although the precise molecular target of this compound is not fully elucidated, mutations or alterations in the target protein could prevent the drug from binding effectively.
Q3: How can I experimentally investigate if my cells have developed resistance through activation of the mTOR pathway?
You can assess the activation state of the mTOR pathway in your resistant cell lines compared to the parental, sensitive cell lines. A straightforward approach is to use Western blotting to examine the phosphorylation status of key downstream targets of mTORC1, such as 4E-BP1 and S6 kinase.
| Protein Target | Expected Observation in Resistant Cells |
| Phospho-4E-BP1 (Thr37/46) | Increased phosphorylation |
| Phospho-p70 S6 Kinase (Thr389) | Increased phosphorylation |
| Total 4E-BP1 | No significant change |
| Total p70 S6 Kinase | No significant change |
Table 1: Key Western Blot Markers for mTOR Pathway Activation.
An increase in the ratio of phosphorylated to total protein for these markers in resistant cells would suggest hyperactivation of the mTOR pathway.
Troubleshooting Guides
Problem: Decreased efficacy of this compound in long-term cultures.
This guide provides a workflow to investigate and potentially overcome acquired resistance to this compound.
Step 1: Confirm Resistance
-
Action: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to compare the IC50 values of this compound in your suspected resistant cell line and the original parental cell line.
-
Expected Outcome: A significant increase in the IC50 value for the long-term cultured cells confirms the development of resistance.
Step 2: Investigate Changes in Translational Activity
-
Action: Use polysome profiling to assess the global translational status of sensitive versus resistant cells in the presence and absence of this compound.
-
Interpretation:
-
Sensitive Cells: Treatment with this compound should cause a shift from monosomes to polysomes, indicating an accumulation of ribosomes on mRNA due to elongation inhibition.
-
Resistant Cells: This shift may be less pronounced, suggesting that the cells have found a way to overcome the translational block.
-
Step 3: Assess for Bypass Pathway Activation
-
Action: As mentioned in FAQ Q3, perform Western blot analysis for key markers of the PI3K/AKT/mTOR pathway.
-
Rationale: Activation of this pathway is a known mechanism of resistance to other protein synthesis inhibitors.[2][3]
Step 4: Test Combination Therapies
-
Action: Based on the findings from Step 3, consider combination therapy. If the mTOR pathway is activated, co-treat the resistant cells with this compound and an mTOR inhibitor (e.g., rapamycin, everolimus, or a more potent ATP-competitive inhibitor like Torin 1).
-
Expected Outcome: A synergistic or additive effect, where the combination treatment is more effective at inducing cell death or inhibiting proliferation than either agent alone, would indicate that mTOR signaling is a key resistance mechanism.
Experimental Protocols
Polysome Profiling to Assess Translational Activity
This protocol allows for the separation of mRNAs based on the number of associated ribosomes, providing a snapshot of the translatome.
-
Cell Culture and Treatment:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Treat cells with this compound at a relevant concentration (e.g., 1x or 2x IC50) for a specified time.
-
Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium for 5-10 minutes to arrest translating ribosomes.[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Lyse cells in a hypotonic lysis buffer containing cycloheximide, RNase inhibitors, and protease inhibitors.
-
Centrifuge to pellet nuclei and mitochondria, and collect the supernatant (cytoplasmic extract).
-
-
Sucrose Gradient Ultracentrifugation:
-
Fractionation and Analysis:
-
Fractions are collected from the top of the gradient while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.
-
RNA can be extracted from each fraction for further analysis (e.g., RT-qPCR or RNA-seq) to determine the translational status of specific mRNAs.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: mTOR activation as a bypass resistance mechanism.
Caption: Workflow for investigating this compound resistance.
References
- 1. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ribosome Profiling Reveals Translational Reprogramming via mTOR Activation in Omacetaxine-Resistant Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polysome Profiling Analysis [bio-protocol.org]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing In Vivo Studies with DCB-3503
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the bioavailability of DCB-3503 for successful in vivo studies. The content is organized into troubleshooting guides and frequently asked questions to address common challenges encountered during preclinical research.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during in vivo experiments with this compound, likely stemming from its physicochemical properties.
Q1: We are observing low and inconsistent plasma concentrations of this compound in our animal models. What could be the cause and how can we improve this?
Formulation Strategies to Enhance Bioavailability:
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1][2][3] | Simple and widely applicable. Can be achieved through micronization or nanosizing.[1] | May not be sufficient for compounds with very low intrinsic solubility. Potential for particle aggregation. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[4][5] | Significant increase in apparent solubility and dissolution rate.[2] | Amorphous form can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can be self-emulsifying (SEDDS), forming fine emulsions in the gut that enhance absorption.[2][5][6] | Can significantly improve the absorption of lipophilic drugs. Protects the drug from degradation. | Potential for drug precipitation upon dilution in the gastrointestinal tract.[4] |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, forming a complex with a hydrophilic exterior that improves solubility.[1][6] | Enhances solubility and can also improve stability. | The large size of the complex may limit the overall drug load in the formulation. |
Experimental Workflow for Formulation Development:
Caption: A stepwise workflow for developing and selecting an appropriate formulation to improve the in vivo bioavailability of a compound like this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties of this compound and general principles of bioavailability enhancement.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a tylophorine analog that has been shown to inhibit protein synthesis.[7][8] Its mechanism of action is distinct from other known protein synthesis inhibitors like cycloheximide and rapamycin.[7][8] Specifically, this compound inhibits the elongation step of translation, leading to a decrease in the production of proteins with short half-lives, such as cyclin D1, survivin, and β-catenin.[7][8][9] This suppression of key regulatory proteins contributes to its anticancer and potential immunosuppressive activities.[7][10][11]
Signaling Pathway of this compound Action:
Caption: this compound inhibits protein synthesis by targeting the elongation step, leading to reduced levels of proteins like Cyclin D1.
Q3: What are the key physicochemical properties to consider when developing a formulation for an investigational drug like this compound?
A3: The two most critical physicochemical properties influencing oral bioavailability are solubility and permeability. These form the basis of the Biopharmaceutics Classification System (BCS).
-
Solubility: The ability of the drug to dissolve in the gastrointestinal fluids. Poorly soluble drugs often exhibit low oral bioavailability.[12]
-
Permeability: The ability of the drug to pass through the intestinal membrane into the bloodstream.
For a compound like this compound, where these properties are not well-documented, it is prudent to assume low solubility and design formulation strategies to address this.
Q4: Can you provide a basic protocol for preparing a nanosuspension to improve the bioavailability of a poorly soluble compound?
A4: A nanosuspension is a promising approach for enhancing the dissolution rate of poorly soluble drugs by reducing particle size to the sub-micron range.[4] Here is a general protocol for its preparation using a wet milling technique.
Protocol for Nanosuspension Preparation:
-
Preparation of the Suspension:
-
Disperse the poorly soluble drug (e.g., this compound) in an aqueous vehicle containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like hydroxypropyl methylcellulose).
-
The concentration of the drug and stabilizer should be optimized to ensure physical stability of the nanosuspension.
-
-
Particle Size Reduction (Wet Milling):
-
Transfer the suspension to a bead mill.
-
The milling chamber should contain grinding media (e.g., yttrium-stabilized zirconium oxide beads).
-
The milling process is typically carried out for several hours. The optimal milling time and speed will need to be determined experimentally to achieve the desired particle size (typically below 500 nm).
-
-
Characterization of the Nanosuspension:
-
Particle Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS). A narrow PDI is desirable.
-
Zeta Potential: Measure to assess the stability of the suspension. A higher absolute zeta potential indicates greater stability.
-
Morphology: Visualize the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Dissolution Rate: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profile of the nanosuspension to the unprocessed drug.
-
Decision Tree for Formulation Strategy Selection:
Caption: A decision tree to guide the selection of an appropriate formulation strategy based on the physicochemical properties of the compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 8. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 10. Tylophorine Analog this compound Inhibited Cyclin D1 Translation through Allosteric Regulation of Heat Shock Cognate Protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tebubio.com [tebubio.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for consistent results with DCB-3503
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing DCB-3503 effectively. Our goal is to ensure consistent and reproducible experimental outcomes by providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tylophorine analog that functions as a novel protein synthesis inhibitor.[1] It specifically targets the elongation step of translation, leading to an accumulation of polysomes.[2][3] This is distinct from other common translation inhibitors like cycloheximide.[1] Unlike mTOR pathway inhibitors such as rapamycin, this compound's mechanism is independent of this pathway.[2]
Q2: Which proteins are most affected by this compound treatment?
A2: this compound preferentially down-regulates the expression of proteins with short half-lives.[1][2] This includes key pro-oncogenic and pro-survival proteins such as cyclin D1, survivin, β-catenin, p53, and p21.[1] The expression of proteins with longer half-lives, like β-actin and cyclin E, is not significantly altered under similar conditions.[1]
Q3: Does this compound affect mRNA levels of its target proteins?
A3: No, this compound does not decrease the mRNA levels of proteins like cyclin D1, survivin, β-catenin, p53, and p21.[1][3] Its inhibitory action occurs at the translational level.
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has demonstrated activity in a variety of cancer cell lines, including PANC-1 (human pancreatic ductal cancer), HepG2 (human hepatocellular cancer), HeLa, Huh7, and MCF-7 cells.[1][4]
Q5: What is the effect of this compound on the cell cycle?
A5: The effect of this compound on the cell cycle can be dose-dependent. At lower concentrations, it may cause a preferential arrest in the G2/M phase.[5] At higher doses, it can lead to arrest in the S phase or across all phases.[5]
Troubleshooting Guide
Issue 1: Inconsistent or no down-regulation of the target protein.
-
Possible Cause 1: Protein Half-Life. Your protein of interest may have a long half-life, making it less susceptible to the effects of this compound within a typical experimental timeframe.
-
Solution: Confirm the half-life of your target protein in the specific cell line you are using. You may need to extend the duration of this compound treatment.
-
-
Possible Cause 2: Suboptimal Concentration. The concentration of this compound may be too low to elicit a response.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line and target protein. Effective concentrations have been reported in the range of 50 nM to 300 nM.[1]
-
-
Possible Cause 3: Cell Line Specificity. The cellular context can influence the response to this compound.
-
Solution: Ensure that your cell line is sensitive to this compound. It is advisable to include a positive control cell line, such as HepG2 or PANC-1, where the effects are well-documented.[1]
-
Issue 2: High levels of cell death instead of growth inhibition and differentiation.
-
Possible Cause: Excessive Concentration or Prolonged Treatment. While this compound typically leads to growth inhibition and differentiation, very high concentrations or extended exposure can induce cytotoxicity.[1]
-
Solution: Titrate the concentration of this compound and perform a time-course experiment to find the optimal window for observing growth inhibition without significant cell death.
-
Issue 3: Unexpected changes in mRNA levels of target genes.
-
Possible Cause: Secondary or Off-Target Effects. While the primary mechanism does not involve altering mRNA levels, prolonged treatment or very high concentrations might induce secondary cellular stress responses that could indirectly affect transcription.
-
Solution: Verify your results with shorter treatment times. Ensure that the observed effects are consistent with protein synthesis inhibition by using a positive control like cycloheximide (noting the mechanistic differences).[1]
-
Experimental Protocols
1. Western Blot Analysis of Protein Expression
This protocol is designed to assess the impact of this compound on the expression levels of short-lived proteins.
-
Cell Seeding: Plate cells (e.g., HepG2, PANC-1) at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 50 nM, 100 nM, 300 nM) for different time points (e.g., 15 min, 2 hours, 4 hours).[1]
-
Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against your protein of interest (e.g., cyclin D1, survivin) and a loading control (e.g., β-actin).[1]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
2. Radiolabeled Amino Acid Incorporation Assay
This assay measures global protein synthesis inhibition.
-
Cell Culture: Seed cells (e.g., HepG2, HeLa) in multi-well plates.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for various durations.
-
Radiolabeling:
-
Harvesting and Precipitation:
-
Wash cells with PBS.
-
Precipitate proteins using trichloroacetic acid (TCA).
-
-
Scintillation Counting:
-
Wash the protein precipitate.
-
Solubilize the precipitate.
-
Measure the incorporated radioactivity using a scintillation counter.
-
The reduction in counts in this compound-treated cells compared to controls indicates the level of protein synthesis inhibition.
-
Data Presentation
Table 1: Inhibitory Concentrations of this compound in PANC-1 Cells
| Assay Type | EC50 (nM) |
| Growth Inhibition | 50.9 ± 3.4 |
| Clonogenicity | 98.9 ± 9.5 |
| TNFα-induced NF-κB Activity | 72 |
| [Data sourced from a study on PANC-1 cells.][5] |
Table 2: Effect of this compound on Protein and Nucleic Acid Synthesis
| Assay | Cell Line | Concentration | Time | Inhibition |
| [3H]-amino acid incorporation | HepG2 | 300 nM | Time-dependent | Yes[1] |
| [3H]-amino acid incorporation | HepG2 | Dose-dependent | 2 hours | Yes[1] |
| [14C]-thymidine incorporation (DNA synthesis) | HepG2 | 300 nM | Time-dependent | Yes[1][3] |
| [14C]-uridine incorporation (RNA synthesis) | HepG2 | Dose-dependent | 2 hours | Much lesser degree[1][3] |
Visualizations
Caption: Mechanism of action for this compound as a translation elongation inhibitor.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 2. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Identifying potential artifacts in DCB-3503 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts in experiments involving the protein synthesis inhibitor, DCB-3503.
Troubleshooting Guide: Identifying Potential Artifacts
This guide is presented in a question-and-answer format to directly address specific issues that may arise during this compound experiments.
| Observed Problem | Potential Cause (Artifact) | Recommended Solution |
| Unexpected broad-spectrum effects on multiple signaling pathways. | This compound is a global protein synthesis inhibitor, preferentially affecting proteins with short half-lives. The observed effects may not be specific to a single pathway but rather a consequence of the general reduction in the levels of multiple regulatory proteins.[1][2] | 1. Measure Global Protein Synthesis: Perform a radiolabeled amino acid incorporation assay (e.g., ³H-leucine) to confirm global protein synthesis inhibition at the concentrations of this compound used in your experiments. 2. Analyze Protein Stability: Investigate the half-lives of the affected proteins in your system. Proteins with shorter half-lives are expected to be more rapidly depleted by this compound. 3. Use Orthogonal Approaches: Validate key findings using techniques that do not rely on inhibiting protein synthesis, such as siRNA or CRISPR-mediated knockdown of the target of interest.[3] |
| Discrepancy between mRNA and protein levels for a target of interest. | This compound inhibits protein synthesis at the translational level and does not typically affect mRNA transcription.[1] Therefore, a decrease in protein levels without a corresponding decrease in mRNA is the expected outcome and not an artifact. | 1. Confirm mRNA Levels: Use qRT-PCR to measure the mRNA levels of your target gene. Stable mRNA levels in the presence of decreased protein levels are consistent with the mechanism of action of this compound. 2. Polysome Profiling: To further investigate translational regulation, perform polysome profiling to assess the association of specific mRNAs with ribosomes.[4][5][6][7] |
| Cell death observed at high concentrations is attributed to a specific apoptotic pathway. | While this compound can induce apoptosis, high concentrations may lead to off-target effects or general cellular toxicity due to the shutdown of essential protein synthesis.[3] | 1. Dose-Response Analysis: Perform a careful dose-response study to determine the concentration range where specific effects on protein synthesis occur without inducing widespread, non-specific toxicity. 2. Multiple Viability Assays: Use multiple cell viability assays that measure different cellular parameters (e.g., metabolic activity with MTT, membrane integrity with LDH release) to get a comprehensive picture of cellular health.[8][9][10][11] 3. Apoptosis Marker Analysis: Analyze multiple, time-course markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to confirm a specific apoptotic mechanism. |
| Inconsistent results in NF-κB reporter assays. | The effect of this compound on NF-κB can be complex. While it has been shown to inhibit NF-κB transcriptional activity, its impact on different components of the pathway could lead to varied outcomes depending on the experimental setup and timing.[12] | 1. Control for Reporter Protein Synthesis: The expression of the reporter protein (e.g., luciferase) is itself dependent on protein synthesis. Normalize reporter activity to a co-transfected control reporter (e.g., Renilla luciferase) and consider the timing of this compound treatment relative to reporter induction.[13][14][15][16][17][18][19] 2. Examine Upstream Events: Analyze upstream events in the NF-κB pathway, such as IκBα degradation and p65 nuclear translocation, by Western blot and immunofluorescence, respectively, to pinpoint the locus of inhibition. |
| Unexpected bands or changes in protein migration on Western blots. | Artifacts in Western blotting can arise from various sources, including sample preparation and antibody specificity. These are not directly caused by this compound but can complicate the interpretation of its effects. | 1. Optimize Sample Preparation: Use fresh lysis buffer with protease and phosphatase inhibitors. Ensure complete denaturation and reduction of protein samples, unless studying protein complexes.[20][21] 2. Validate Antibodies: Use well-validated antibodies and include appropriate positive and negative controls. Consider using a blocking peptide to confirm antibody specificity. 3. Address Keratin Contamination: Keratin contamination can lead to artifact bands, especially when using polyclonal antibodies. Lowering the concentration of reducing agents in the loading buffer may help.[22] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a tylophorine analog that acts as a protein synthesis inhibitor. It specifically targets the elongation step of translation, leading to a global reduction in protein synthesis. This effect is more pronounced for proteins with short half-lives.[1][2]
Q2: How does this compound's mechanism differ from other common protein synthesis inhibitors?
A2: The mechanism of this compound is distinct from that of cycloheximide and rapamycin. Unlike rapamycin, this compound's inhibitory effect on protein synthesis is independent of the mTOR signaling pathway.[1]
Q3: What is the molecular target of this compound?
A3: this compound has been shown to preferentially bind to heat shock cognate protein 70 (HSC70). This interaction is involved in the suppression of cyclin D1 translation.
Q4: Why does this compound preferentially affect proteins like cyclin D1, survivin, and p53?
A4: These proteins are known to have short half-lives. A global inhibition of protein synthesis will lead to a more rapid depletion of proteins that are naturally turned over more quickly by the cell.[1][2]
Q5: Can this compound be considered a targeted inhibitor of a specific signaling pathway?
A5: While this compound has been shown to inhibit signaling pathways such as NF-κB, it is crucial to remember its primary role as a global protein synthesis inhibitor.[3] Any effects on a specific pathway should be interpreted with this in mind, as the downregulation of key components of that pathway may be a consequence of the general inhibition of protein synthesis.
Experimental Protocols
Global Protein Synthesis Assay ([³H]-Leucine Incorporation)
This assay measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.
Materials:
-
Cells in culture
-
This compound
-
[³H]-Leucine
-
Complete culture medium
-
Trichloroacetic acid (TCA)
-
Ethanol (80%)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Add [³H]-Leucine to each well and incubate for 1-4 hours.
-
Terminate the incubation by aspirating the medium and washing the cells with ice-cold PBS.
-
Precipitate proteins by adding cold 10% TCA and incubating on ice for 30 minutes.
-
Wash the protein pellet with 80% ethanol to remove unincorporated [³H]-Leucine.[23][24][25][26]
-
Dry the pellets and dissolve them in a suitable solvent (e.g., 0.1 M NaOH).
-
Add the dissolved protein to a scintillation cocktail and measure radioactivity using a scintillation counter.
Cell Viability Assay (MTT)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells in culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.[9]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Western Blot for Cyclin D1
This protocol details the detection of Cyclin D1 protein levels.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cyclin D1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells treated with this compound in RIPA buffer. Determine protein concentration using a BCA or Bradford assay. Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.[20]
-
Gel Electrophoresis: Load 20-40 µg of protein per lane on a polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[20]
-
Antibody Incubation: Incubate the membrane with the primary anti-Cyclin D1 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20][27]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Dual-luciferase assay kit
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the assay kit.[13][14]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[13][14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Diagrams
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a Cell-Based Assay
Caption: General workflow for this compound experiments.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting this compound results.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data Analysis and Interpretation in Polysome Sequencing - CD Genomics [cd-genomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Polysome Profiling Vs Ribosome Profiling: Unraveling Translation Dynamics - CD Genomics [rna.cd-genomics.com]
- 5. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. eirnabio.com [eirnabio.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. bowdish.ca [bowdish.ca]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Elimination of keratin artifact bands from western blots by using low concentrations of reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 24. Application of the [3H]Leucine Incorporation Technique for Quantification of Bacterial Secondary Production Associated with Decaying Wetland Plant Litter - PMC [pmc.ncbi.nlm.nih.gov]
- 25. semanticscholar.org [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: DCB-3503 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of DCB-3503. As specific scale-up data for this compound is not publicly available, this guide addresses common challenges encountered during the synthesis of structurally related phenanthroindolizidine alkaloids, such as tylophorine analogs.
Frequently Asked Questions (FAQs)
General & Safety
-
Q1: What is this compound and what are its primary applications?
-
A1: this compound is a synthetic analog of tylophorine, a naturally occurring phenanthroindolizidine alkaloid.[1][2] It is investigated for its potential as an anticancer and anti-inflammatory agent.[1][2] Its mechanism of action involves the inhibition of protein synthesis, which can lead to cell differentiation rather than cell death in cancer cells.[3][4]
-
-
Q2: What are the main safety precautions to consider when handling this compound and its intermediates?
-
A2: As with any potent cytotoxic agent, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All synthesis and handling steps should be performed in a well-ventilated fume hood. Special care should be taken to avoid inhalation of dust or aerosols and to prevent skin contact.
-
Synthesis & Methodology
-
Q3: What are the key synthetic strategies for constructing the phenanthroindolizidine core of this compound?
-
A3: Several synthetic routes have been developed for this class of compounds. Common strategies include multi-step syntheses featuring key steps such as palladium-catalyzed cross-coupling reactions to form the phenanthrene core, followed by cyclization to construct the indolizidine ring system.[5][6][7] More recent approaches have utilized methods like enantioselective intramolecular alkene carboamination and iodoaminocyclization with free radical cyclization.[7][8]
-
-
Q4: My palladium-catalyzed cross-coupling reaction for the phenanthrene core formation is showing low yield. What are the potential causes?
-
A4: Low yields in palladium-catalyzed cross-couplings are a common issue.[9] Potential causes include:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may have decomposed. Ensure all reagents and solvents are thoroughly degassed.
-
Ligand Choice: The phosphine ligand used is critical. For challenging couplings, bulky, electron-rich ligands are often required.
-
Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction outcome. An empirical screen of different bases (e.g., carbonates, phosphates) and solvents (e.g., toluene, dioxane, DMF) may be necessary.
-
Reagent Purity: Impurities in the starting materials can poison the catalyst. Ensure all reagents are of high purity.
-
-
-
Q5: I am observing significant byproduct formation during the synthesis. What are the common side products and how can I minimize them?
-
A5: In the synthesis of complex alkaloids like this compound, several byproducts can form:
-
Homocoupling Products: Formation of dimers of the starting materials. This can often be suppressed by carefully controlling the reaction temperature and the rate of addition of reagents.
-
Dehalogenation/Reduction Products: The aryl halide starting material may be reduced instead of undergoing cross-coupling. This can sometimes be mitigated by adjusting the ligand and base.
-
Diastereomers: If chiral centers are not controlled effectively, mixtures of diastereomers can form, which can be challenging to separate.
-
-
Purification & Analysis
-
Q6: What are the recommended methods for purifying this compound and its intermediates?
-
A6: The purification of alkaloids often requires a combination of chromatographic techniques.[10]
-
Column Chromatography: Silica gel column chromatography is commonly used for initial purification. Due to the basic nature of the nitrogen atom in the indolizidine ring, it may be beneficial to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent tailing.
-
Reversed-Phase HPLC: For final purification and to separate closely related impurities, reversed-phase high-performance liquid chromatography (HPLC) is often the method of choice.
-
Recrystallization: If a highly crystalline product is obtained, recrystallization can be an effective final purification step.
-
-
-
Q7: How can I confirm the identity and purity of my synthesized this compound?
-
A7: A combination of analytical techniques should be used:
-
NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation and to confirm the correct stereochemistry.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula.
-
HPLC Analysis: Purity is typically assessed by HPLC with UV detection, often using a gradient elution method.
-
-
Troubleshooting Guides
Issue 1: Low Yield in the Formation of the Phenanthrene Core (Suzuki-Miyaura Coupling)
| Symptom | Potential Cause | Troubleshooting Steps |
| No or very low conversion of starting materials. | Inactive Catalyst | Ensure rigorous degassing of all solvents and reagents. Use a fresh bottle of palladium catalyst and phosphine ligand. Consider using a pre-catalyst that is more air-stable. |
| Significant formation of homocoupled byproducts. | Suboptimal Reaction Conditions | Lower the reaction temperature. Slowly add the organoboron reagent to the reaction mixture. Screen different palladium ligands. |
| Dehalogenation of the aryl halide starting material. | Inappropriate Base or Solvent | Try a weaker base. Ensure the solvent is anhydrous. |
| Reaction stalls before completion. | Catalyst Degradation | Add a second portion of the catalyst and ligand to the reaction mixture. |
Issue 2: Challenges in the Cyclization to Form the Indolizidine Ring
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete cyclization. | Steric Hindrance | Modify the substrate to reduce steric bulk near the reaction centers. Try a different cyclization strategy that may be less sensitive to steric effects. |
| Formation of undesired stereoisomers. | Poor Stereocontrol | If using a chiral catalyst, ensure its purity and activity. Screen different chiral ligands or auxiliaries. Adjust the reaction temperature, as lower temperatures often lead to higher stereoselectivity. |
| Rearrangement of the carbon skeleton. | Unstable Intermediates | Use milder reaction conditions (lower temperature, less reactive reagents). Change the solvent to one that may better stabilize the intermediates. |
Issue 3: Difficulties in Product Purification
| Symptom | Potential Cause | Troubleshooting Steps | | Product streaks on the silica gel column. | Interaction with Silica | Add a small percentage of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. | | Co-elution of closely related impurities. | Insufficient Resolution | Switch to a higher-resolution separation technique like preparative HPLC. Try a different stationary phase for column chromatography (e.g., alumina). | | Product is an oil and will not crystallize. | Residual Solvent or Impurities | Ensure the product is free of solvent by drying under high vacuum. Attempt co-evaporation with a different solvent. If impurities are suspected, an additional chromatographic step may be necessary. |
Experimental Protocols (Representative)
While a specific protocol for this compound is proprietary, the following represents a general workflow for the synthesis of a phenanthroindolizidine alkaloid, illustrating the key stages where challenges may arise.
Stage 1: Synthesis of the Phenanthrene Core via Suzuki-Miyaura Coupling
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Stage 2: Construction of the Indolizidine Ring
This stage can be accomplished through various methods. One example is a multi-step sequence involving the elaboration of a side chain on the phenanthrene core, followed by an intramolecular cyclization.
-
Side Chain Elaboration: Modify the phenanthrene intermediate to introduce a side chain containing the nitrogen atom and the remaining carbons required for the indolizidine ring. This may involve multiple steps of functional group transformations.
-
Cyclization: Under appropriate conditions (e.g., using a suitable catalyst or reagent), induce the intramolecular cyclization to form the final pentacyclic ring system.
-
Workup and Purification: Similar to Stage 1, perform an aqueous workup followed by chromatographic purification.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Novel Tylophorine Derivatives and Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 4. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Synthesis of Phenanthroindolizidine Alkaloids by Combining Iodoaminocyclization with Free Radical Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
Stabilizing DCB-3503 for long-term storage and use
Welcome to the technical support center for DCB-3503. This resource is designed for researchers, scientists, and drug development professionals to ensure the stable long-term storage and effective use of this compound in experimental settings.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a tylophorine analog and a potential anticancer agent.[1][2] It functions as a novel protein synthesis inhibitor.[1][2] Its mechanism involves inhibiting the elongation step of protein synthesis, which leads to the suppression of pro-oncogenic and pro-survival proteins with short half-lives, such as cyclin D1, survivin, and β-catenin.[1][2] Unlike other translation inhibitors, this compound's mechanism is distinct and does not appear to involve the mTOR pathway.[1][2] It has also been shown to inhibit NF-κB transcription activity, which can impact cell-cycle regulation.[3]
Q2: How should I store this compound for long-term stability?
A2: For long-term stability, this compound should be stored as a solid powder under controlled conditions. While specific degradation data for this compound is not publicly available, general best practices for small molecule inhibitors recommend storage at low temperatures and protected from environmental factors.
Q3: Can I store this compound in solution?
A3: Storing small molecules in solution for extended periods is generally not recommended due to the increased risk of degradation. If you must store this compound in solution, use a high-purity, anhydrous solvent like DMSO, aliquot it into small, single-use volumes, and store at -80°C. Minimize freeze-thaw cycles to prevent degradation.
Q4: What solvent should I use to reconstitute this compound?
A4: Based on its chemical structure (C₂₄H₂₇NO₅), this compound is a complex organic molecule.[4] For cell-based assays, it is typically dissolved in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted in an appropriate aqueous buffer or cell culture medium for your experiments. Always ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for DMSO in cell culture).
Q5: How does this compound affect the cell cycle?
A5: this compound has been shown to alter cell-cycle distribution in cancer cell lines.[3] At lower doses, it can cause a preferential arrest in the G2/M phase, while at higher doses, it can lead to arrest in the S phase or across all phases.[3] This is linked to its effect on cell-cycle-related proteins like cyclin D1 and cyclin B1.[3]
II. Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Problem 1: Inconsistent or lower-than-expected activity in experiments.
-
Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation.
-
Solution: Prepare fresh stock solutions from solid compound. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Verify compound integrity using analytical methods like HPLC (see Protocol 1).
-
-
Possible Cause 2: Incomplete Solubilization. The compound may not be fully dissolved in the solvent, leading to an inaccurate concentration.
-
Solution: Ensure complete dissolution by gentle vortexing or sonication. Visually inspect the solution for any precipitate before making further dilutions.
-
-
Possible Cause 3: Interaction with Experimental Media. Components in your cell culture media or buffer could be interacting with or degrading the compound.
-
Solution: Prepare final dilutions immediately before use. Run a stability test of this compound in your specific experimental media over the time course of your experiment.
-
Problem 2: Precipitate forms after diluting the stock solution in aqueous buffer.
-
Possible Cause: Poor Solubility. this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions.
-
Solution: Lower the final concentration of the compound. Increase the percentage of the organic solvent in the final dilution, ensuring it remains within the tolerance limits of your assay. Consider using a surfactant or other solubilizing agent, but validate its compatibility with your experimental system first.
-
Caption: Troubleshooting decision tree for loss of this compound activity.
III. Data & Protocols
| Form | Temperature | Atmosphere | Light Conditions | Duration |
| Solid Powder | -20°C | Desiccated, Inert Gas (e.g., Argon) | Protected from light (amber vial) | > 1 Year |
| DMSO Stock Solution | -80°C | Sealed, Air-tight Vials | Protected from light | < 3 Months |
| Aqueous Dilution | 2-8°C | N/A | Protected from light | < 24 Hours (Prepare Fresh) |
This protocol provides a general framework for assessing the stability of your this compound sample over time.
Objective: To determine the purity of a this compound sample and assess its degradation under specific storage conditions (e.g., in DMSO at -20°C vs. -80°C).
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade DMSO.
-
Dilute this stock to a final concentration of 50 µg/mL in a 50:50 mixture of acetonitrile and water.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 200-400 nm; select an optimal wavelength for quantification (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Stability Study:
-
Analyze an initial sample (T=0) to determine the initial purity.
-
Aliquot the stock solution and store under different conditions (e.g., 4°C, -20°C, -80°C, room temperature).
-
Analyze samples at subsequent time points (e.g., 1 week, 1 month, 3 months).
-
Compare the peak area of the main this compound peak to any new peaks that appear, which may indicate degradation products. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: Workflow for assessing the stability of this compound over time.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 2. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. GSRS [precision.fda.gov]
Validation & Comparative
A Comparative Guide: Unraveling the Mechanisms of Protein Synthesis Inhibition by DCB-3503 and Cycloheximide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two potent protein synthesis inhibitors: DCB-3503, a novel tylophorine analog, and cycloheximide, a well-established research tool. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular processes, this document aims to equip researchers with a comprehensive understanding of their distinct and overlapping effects on translation.
Introduction
In the intricate process of protein synthesis, the ribosome is a central player, translating the genetic code into functional proteins. The inhibition of this fundamental cellular process has been a cornerstone of both basic research and therapeutic development. Cycloheximide, a glutarimide antibiotic, has long been the go-to tool for arresting eukaryotic translation at the elongation stage. More recently, novel compounds like this compound have emerged, also targeting translation elongation but through a distinct mechanism, offering new avenues for research and potential therapeutic intervention. This guide delves into a head-to-head comparison of these two inhibitors, elucidating their mechanisms and providing the practical details necessary for their application in a research setting.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and cycloheximide exert their effects by halting the elongation phase of protein synthesis, yet their molecular targets and the precise nature of their inhibitory actions differ significantly.
Cycloheximide: This well-characterized inhibitor functions by binding to the E-site (exit site) of the 60S ribosomal subunit.[1][2][3] This binding event physically obstructs the translocation of deacylated tRNA from the P-site (peptidyl site) to the E-site, thereby freezing the ribosome on the mRNA transcript and preventing the polypeptide chain from growing.[1]
This compound: In contrast, this compound, a tylophorine analog, presents a more novel mechanism of action.[2][4] While it also inhibits translation elongation, its effect is not mediated by direct binding to the canonical ribosomal sites in the same manner as cycloheximide.[4] Instead, this compound's mechanism involves an interaction with the heat shock cognate protein 70 (HSC70). This interaction allosterically modulates HSC70's activity, which in turn influences the translation of specific mRNAs, such as that of cyclin D1.[5] A hallmark of this compound treatment is a shift in the sedimentation profiles of ribosomes and mRNAs towards polysomal fractions, accompanied by a decrease in monosome abundance, a characteristic signature of elongation inhibition.[2][4]
dot
Figure 1: Signaling pathway of translation elongation and points of inhibition by this compound and Cycloheximide.
Comparative Efficacy in Protein Synthesis Inhibition
The potency of this compound and cycloheximide in inhibiting global protein synthesis has been evaluated in various cell lines and in vitro systems. The following tables summarize the available quantitative data.
Table 1: Inhibition of Protein Synthesis in Cellular Assays
| Compound | Cell Line | Assay | Concentration | % Inhibition | Citation |
| This compound | HepG2 | [³H]-amino acid incorporation | 100 nM | ~50% | [4] |
| HeLa | [³H]-amino acid incorporation | 100 nM | ~50% | [4] | |
| PANC-1 | [³H]-amino acid incorporation | 100 nM | ~50% | [4] | |
| Cycloheximide | HepG2 | [³H]-amino acid incorporation | 100 µg/ml | Total Block | [4] |
Table 2: Comparative Inhibition in a HeLa In Vitro Translation System
| Compound | Target mRNA | Concentration | % Inhibition | Citation |
| This compound | Capped Luciferase mRNA (with/without poly(A) tail) | 1 µM | ~50% | [4] |
| Cycloheximide | T3 Luciferase mRNA | Not specified | Complete Block | [4] |
Experimental Protocols
To facilitate the replication and further investigation of the effects of these inhibitors, this section provides detailed protocols for key experimental assays.
Radiolabeled Amino Acid Incorporation Assay
This assay measures the rate of global protein synthesis by quantifying the incorporation of a radiolabeled amino acid into newly synthesized proteins.
Materials:
-
Cell culture medium
-
This compound and/or Cycloheximide
-
[³H]-Leucine or [³⁵S]-Methionine/Cysteine
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound or cycloheximide for the desired time period.
-
Add the radiolabeled amino acid to the culture medium and incubate for a defined period (e.g., 15-60 minutes).
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate the proteins using cold TCA.
-
Wash the protein pellet with ethanol to remove unincorporated radiolabeled amino acids.
-
Dissolve the protein pellet and measure the radioactivity using a scintillation counter.
-
Normalize the radioactive counts to the total protein concentration in each sample.
dot
Figure 2: Experimental workflow for the radiolabeled amino acid incorporation assay.
Polysome Profiling
Polysome profiling separates ribosomes based on the number of associated ribosomes, allowing for the analysis of translation initiation and elongation.
Materials:
-
Lysis buffer (containing cycloheximide to stall ribosomes)
-
Sucrose solutions (for gradient preparation)
-
Ultracentrifuge and tubes
-
Gradient fractionator with UV detector
Procedure:
-
Treat cells with the inhibitor of interest.
-
Lyse the cells in a buffer containing cycloheximide to preserve the ribosome-mRNA complexes.
-
Layer the cell lysate onto a sucrose density gradient (e.g., 10-50%).
-
Centrifuge at high speed to separate the ribosomal subunits, monosomes, and polysomes.
-
Fractionate the gradient while continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
RNA can be isolated from the collected fractions for further analysis (e.g., qRT-PCR or RNA-seq).
dot
Figure 3: Experimental workflow for polysome profiling.
HeLa In Vitro Translation Assay
This cell-free system allows for the direct assessment of an inhibitor's effect on the translation of a specific mRNA.
Materials:
-
HeLa cell lysate
-
In vitro transcribed mRNA (e.g., luciferase mRNA)
-
Amino acid mixture (containing a radiolabeled amino acid if desired)
-
Reaction buffer
-
Inhibitors (this compound, Cycloheximide)
Procedure:
-
Prepare a reaction mix containing HeLa cell lysate, reaction buffer, and amino acids.
-
Add the in vitro transcribed mRNA to initiate translation.
-
Add the inhibitor at the desired concentration.
-
Incubate the reaction at 30°C for a defined period (e.g., 60-90 minutes).
-
Stop the reaction and analyze the protein product. This can be done by measuring the activity of the expressed protein (e.g., luciferase assay) or by quantifying the incorporation of radiolabeled amino acids.
dot
Figure 4: Experimental workflow for the HeLa in vitro translation assay.
Conclusion
This compound and cycloheximide, while both potent inhibitors of translation elongation, operate through fundamentally different mechanisms. Cycloheximide's direct interaction with the ribosomal E-site provides a straightforward "off-switch" for protein synthesis, making it an invaluable tool for studying protein turnover and the consequences of abrupt translational arrest. This compound, with its novel mechanism involving the allosteric regulation of HSC70, offers a more nuanced approach to modulating the translation of a subset of mRNAs. This distinction makes this compound a compelling candidate for further investigation as a potential therapeutic agent, particularly in diseases where the targeted downregulation of specific proteins is desirable. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the intricate world of protein synthesis and its inhibition, paving the way for new discoveries and therapeutic strategies.
References
- 1. Production of human translation-competent lysates using dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Unraveling the Intricacies of Protein Synthesis Inhibition: A Comparative Analysis of DCB-3503 and Rapamycin
For immediate release:
[City, State] – [Date] – In the dynamic landscape of cellular biology and drug discovery, the precise regulation of protein synthesis is a critical focal point for researchers developing novel therapeutics. This guide provides a detailed comparative analysis of two prominent inhibitors of protein synthesis, DCB-3503 and rapamycin, offering valuable insights for researchers, scientists, and drug development professionals. By dissecting their distinct mechanisms of action, downstream effects, and the experimental methodologies used to evaluate them, this document serves as a comprehensive resource for understanding their differential impacts on this fundamental cellular process.
Executive Summary
This compound, a tylophorine analog, and rapamycin, a macrolide compound, both impinge on the machinery of protein synthesis, a vital process for cell growth and proliferation. However, they achieve this through fundamentally different pathways. This compound acts via a novel mechanism, independent of the well-characterized mTOR pathway, by inhibiting the elongation phase of translation.[1][2] In stark contrast, rapamycin exerts its effects by directly targeting the mTORC1 complex, a central regulator of cell growth and protein synthesis.[3][4][5][6] This divergence in their molecular targets leads to distinct downstream consequences on cellular signaling and the expression of specific proteins.
Comparative Data on Protein Synthesis Inhibition
The following table summarizes the key quantitative findings from studies comparing the effects of this compound and rapamycin on protein synthesis and related cellular processes.
| Parameter | This compound | Rapamycin | Reference |
| Mechanism of Action | Inhibition of translation elongation | Inhibition of mTORC1 signaling | [1][2][3][4] |
| Effect on Global Protein Synthesis | Dose-dependent inhibition of [³H]-amino acid incorporation in HepG2, HeLa, and PANC-1 cells.[1][7] | Modest effect on total protein synthesis in HeLa cells.[8][9] | [1][8][9] |
| Effect on mTOR Pathway | Does not inhibit the mTOR pathway; may even elevate phosphorylation of some mTORC1 downstream targets like 4E-BP1.[1] | Potent inhibitor of mTORC1; completely inhibits phosphorylation of p70 S6 kinase and reduces phosphorylation of S6 ribosomal protein.[1] | [1] |
| Effect on Specific Protein Expression | Suppresses the expression of short half-life proteins such as cyclin D1, survivin, and β-catenin without affecting their mRNA levels.[1][2] | Affects the translation of a specific subset of mRNAs, particularly those with 5'-terminal oligopyrimidine (TOP) tracts.[8] | [1][2][8] |
| Impact on Ribosome Profile | Shifts sedimentation profiles of ribosomes and mRNAs towards polysomal fractions, indicating an inhibition of elongation.[1][2] | Can lead to a decrease in polysomes, reflecting reduced translation initiation. | [1][2] |
Delving into the Mechanisms: Signaling Pathways Revealed
The distinct mechanisms of this compound and rapamycin can be visualized through their impact on cellular signaling pathways.
References
- 1. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 2. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mTOR - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Differing effects of rapamycin and mTOR kinase inhibitors on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.sahmri.org.au [research.sahmri.org.au]
Comparative Efficacy of DCB-3503 Across Diverse Cancer Types: A Head-to-Head Analysis with Protein Synthesis Inhibitors
For Immediate Release
This publication provides a comprehensive comparative analysis of the investigational anti-cancer agent DCB-3503, a tylophorine analog, against other known protein synthesis inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy of this compound across various cancer cell lines, its mechanism of action, and relevant experimental protocols.
Introduction to this compound
This compound is a synthetic analog of tylophorine, a natural compound that has demonstrated potent anti-cancer properties. It exerts its cytotoxic effects through a novel mechanism of protein synthesis inhibition, specifically by targeting the elongation step of translation.[1][2] This mode of action leads to the depletion of short-lived proteins that are critical for cancer cell survival and proliferation, such as cyclin D1, survivin, and β-catenin.[1] Notably, this compound has shown efficacy in pancreatic (PANC-1) and hepatocellular (HepG2) cancer models.[1][2]
Comparative In Vitro Efficacy
To provide a comprehensive overview of this compound's efficacy, its growth inhibitory effects were compared against two other protein synthesis inhibitors, Everolimus (an mTOR inhibitor) and Cycloheximide, across a panel of human cancer cell lines from the National Cancer Institute's NCI-60 screen. The GI50 values (concentration required to inhibit cell growth by 50%) are summarized below.
| Cell Line | Cancer Type | This compound (NSC-716802) GI50 (-logM) | Everolimus (NSC-733504) GI50 (-logM) | Cycloheximide (NSC-185) GI50 (-logM) |
| Leukemia | ||||
| CCRF-CEM | Leukemia | 7.89 | 6.14 | 6.81 |
| K-562 | Leukemia | 7.96 | 5.59 | 6.71 |
| MOLT-4 | Leukemia | 7.92 | 6.00 | 6.82 |
| RPMI-8226 | Leukemia | 7.85 | 5.00 | 6.82 |
| SR | Leukemia | 8.02 | 5.00 | 6.66 |
| Non-Small Cell Lung Cancer | ||||
| A549/ATCC | NSCLC | 7.92 | 5.00 | 6.66 |
| EKVX | NSCLC | 8.00 | 5.00 | 6.77 |
| HOP-62 | NSCLC | 7.92 | 5.00 | 6.70 |
| NCI-H226 | NSCLC | 7.82 | 5.00 | 6.80 |
| NCI-H460 | NSCLC | 7.96 | 5.00 | 6.79 |
| Colon Cancer | ||||
| COLO 205 | Colon | 7.96 | 5.00 | 6.79 |
| HCT-116 | Colon | 7.96 | 5.00 | 6.84 |
| HCT-15 | Colon | 7.82 | 5.00 | 6.80 |
| HT29 | Colon | 7.89 | 5.00 | 6.79 |
| KM12 | Colon | 7.96 | 5.00 | 6.80 |
| SW-620 | Colon | 7.92 | 5.00 | 6.81 |
| CNS Cancer | ||||
| SF-268 | CNS | 7.89 | 5.00 | 6.74 |
| SF-295 | CNS | 7.92 | 5.00 | 6.70 |
| SNB-19 | CNS | 7.85 | 5.00 | 6.72 |
| U251 | CNS | 7.89 | 5.00 | 6.70 |
| Melanoma | ||||
| LOX IMVI | Melanoma | 7.92 | 5.00 | 6.74 |
| MALME-3M | Melanoma | 7.92 | 5.00 | 6.77 |
| M14 | Melanoma | 7.92 | 5.00 | 6.82 |
| SK-MEL-28 | Melanoma | 7.89 | 5.00 | 6.72 |
| UACC-62 | Melanoma | 7.96 | 5.00 | 6.74 |
| Ovarian Cancer | ||||
| IGROV1 | Ovarian | 7.85 | 5.00 | 6.80 |
| OVCAR-3 | Ovarian | 7.89 | 5.00 | 6.81 |
| OVCAR-4 | Ovarian | 7.82 | 5.00 | 6.80 |
| Renal Cancer | ||||
| 786-0 | Renal | 7.96 | 5.00 | 6.80 |
| A498 | Renal | 7.85 | 5.00 | 6.77 |
| SN12C | Renal | 7.92 | 5.00 | 6.79 |
| UO-31 | Renal | 7.89 | 5.00 | 6.74 |
| Prostate Cancer | ||||
| PC-3 | Prostate | 7.89 | 5.00 | 6.77 |
| DU-145 | Prostate | 7.92 | 5.00 | 6.75 |
| Breast Cancer | ||||
| MCF7 | Breast | 7.92 | 5.48 | 6.80 |
| MDA-MB-231/ATCC | Breast | 7.92 | 5.00 | 6.77 |
| T-47D | Breast | 7.89 | 5.00 | 6.75 |
Data obtained from the NCI Developmental Therapeutics Program (DTP) database. The GI50 is the concentration of the drug that inhibits the growth of a cell line by 50%. The values are presented as the negative logarithm of the molar concentration (-logM). A higher value indicates greater potency.
In Vivo Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models.
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | PANC-1 | Nude Mice | Not specified | Significant inhibition of tumor growth | [2] |
| Hepatocellular Carcinoma | HepG2 | Nude Mice | 30 mg/kg every 8h on day 0 | Significant inhibition of tumor growth | [1] |
| Hepatocellular Carcinoma | HepG2 | Nude Mice | 18 mg/kg/day on days 0-4 | Significant inhibition of tumor growth | [1] |
| Hepatocellular Carcinoma | HepG2 | Nude Mice | 6 mg/kg every 8h on days 0 and 3 | Significant inhibition of tumor growth | [1] |
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action is the inhibition of protein synthesis at the elongation stage. This leads to a reduction in the levels of key proteins with short half-lives that are involved in cell cycle progression and survival. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, a critical pathway in many cancers.
Caption: Signaling pathway of this compound's anti-cancer activity.
Experimental Workflow
A typical workflow for assessing the efficacy of a protein synthesis inhibitor like this compound is outlined below.
Caption: General experimental workflow for efficacy testing.
Experimental Protocols
[3H]-Thymidine Incorporation Proliferation Assay
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or control compounds for 24-48 hours.
-
Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for 4-6 hours.
-
Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of proliferation compared to the untreated control.
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, representing its long-term survival and reproductive integrity.
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Drug Treatment: Treat the cells with the test compound for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Conclusion
This compound demonstrates potent, broad-spectrum anti-cancer activity in vitro, with a novel mechanism of action that differentiates it from other protein synthesis inhibitors. Its efficacy in preclinical in vivo models further supports its potential as a therapeutic candidate. This guide provides a foundational dataset for researchers to compare and further investigate the utility of this compound in various cancer contexts.
References
Independent Verification of DCB-3503's Binding Affinity to HSC70: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of the tylophorine analog DCB-3503 to Heat Shock Cognate 70 (HSC70). Due to the absence of publicly available quantitative binding data for this compound, this document focuses on its established interaction with HSC70 and compares it with alternative compounds for which binding affinities have been determined. The guide includes detailed experimental protocols for standard binding affinity assays and visual diagrams to illustrate key processes.
Executive Summary
This compound has been identified as a compound that preferentially binds to HSC70, a constitutively expressed molecular chaperone involved in various cellular processes, including protein folding and degradation.[1] Unlike many inhibitors that target the ATP-binding pocket of HSC70, this compound functions as an allosteric regulator.[1] It modulates the ATPase and chaperone activities of HSC70, particularly in the presence of specific RNA motifs, highlighting a novel mechanism of action.[1]
While the direct quantitative binding affinity, such as the dissociation constant (Kd), for the interaction between this compound and HSC70 is not available in the reviewed literature, we can draw comparisons with other known HSC70 inhibitors. This guide presents data for VER-155008, an ATP-competitive inhibitor, and discusses the binding characteristics of 2-phenylethynesulfonamide (PES).
Comparative Analysis of HSC70 Inhibitors
The following table summarizes the available binding data for this compound and selected alternatives.
| Compound | Binding Affinity (Kd) to HSC70 | IC50 against HSC70 | Mechanism of Action | Experimental Method |
| This compound | Not Publicly Available | Not Publicly Available | Allosteric Regulator | Not Specified |
| VER-155008 | 0.3 µM[2][3] | 2.6 µM | ATP-Competitive Inhibitor | Fluorescence Polarization / Surface Plasmon Resonance |
| PES | Not Applicable (Covalent) | Not Publicly Available | Covalent modification of cysteine residues in the substrate-binding domain | Mass Spectrometry |
Detailed Experimental Protocols
To determine the binding affinity of a compound like this compound to HSC70, standard biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would be employed.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand (e.g., this compound) to a macromolecule (e.g., HSC70). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Protocol:
-
Sample Preparation:
-
Recombinant human HSC70 is purified and dialyzed extensively against the desired assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound is dissolved in the same dialysis buffer to the desired concentration. A small amount of DMSO may be used for initial solubilization, with the final concentration being matched in the protein solution.
-
Both protein and compound solutions are degassed to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
The sample cell of the ITC instrument is filled with the HSC70 solution (typically 10-50 µM).
-
The injection syringe is filled with the this compound solution (typically 10-20 fold higher concentration than the protein).
-
A series of small, precise injections of this compound into the HSC70 solution are performed at a constant temperature.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat spikes, is integrated to determine the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to calculate the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., HSC70) immobilized on a sensor chip. It provides real-time data on the association and dissociation of the complex, allowing for the determination of kinetic parameters (ka and kd) and the binding affinity (Kd).
Protocol:
-
Sensor Chip Preparation:
-
A sensor chip (e.g., CM5) is activated for covalent immobilization of the ligand.
-
Recombinant human HSC70 is immobilized onto the sensor chip surface via amine coupling.
-
Remaining active sites on the surface are deactivated.
-
-
SPR Experiment:
-
A continuous flow of running buffer (e.g., HBS-EP+) is passed over the sensor surface to establish a stable baseline.
-
A series of injections of this compound at different concentrations are made over the immobilized HSC70 surface.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time.
-
A dissociation phase follows each injection, where the running buffer flows over the surface, and the dissociation of the compound is monitored.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association and dissociation curves are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The dissociation constant (Kd) is calculated as the ratio of kd to ka.
-
Visualizing Methodologies and Comparisons
To better understand the experimental workflow and the comparative logic, the following diagrams are provided.
Caption: A generalized workflow for determining the binding affinity of a small molecule to a protein using biophysical methods like SPR or ITC.
Caption: A logical diagram illustrating the comparison of binding properties for different HSC70 inhibitors based on available data.
References
A Comparative Analysis of the Therapeutic Index of DCB-3503 and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of DCB-3503, a novel tylophorine analog, and doxorubicin, a widely used anthracycline chemotherapy agent. By examining their mechanisms of action, in vitro potency, and in vivo efficacy and toxicity, this document aims to offer an objective evaluation for researchers and professionals in the field of drug development.
Executive Summary
This compound, a protein synthesis inhibitor, demonstrates significantly higher in vitro potency against pancreatic cancer cell lines compared to doxorubicin, an established DNA intercalating agent and topoisomerase II inhibitor. While a direct comparison of their therapeutic indices is challenging due to the limited publicly available in vivo toxicity data for this compound, existing preclinical studies suggest a potentially favorable therapeutic window for this compound. Doxorubicin's clinical utility is often limited by its well-documented cardiotoxicity, a factor that underscores the need for novel agents with improved safety profiles. This guide synthesizes the available data to facilitate an informed assessment of these two compounds.
Data Presentation
In Vitro Efficacy: Inhibition of Pancreatic Cancer Cell Growth
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | PANC-1 | 50 | [1] |
| HPAC | 40 | [1] | |
| Doxorubicin | L3.6pl | 2200 | [2] |
| PANC-1 | ~1000-6000 | [3] |
IC50 (Inhibitory Concentration 50): The concentration of a drug that inhibits the growth of 50% of a cell population.
In Vivo Efficacy and Toxicity
A direct comparison of the therapeutic index requires both efficacy and toxicity data from comparable in vivo models. The available data is presented below; however, it is important to note the differences in the tumor models and dosing regimens, which preclude a direct calculation and comparison of the therapeutic index.
| Compound | Animal Model | Tumor Model | Dosing Regimen | Efficacy | Toxicity | Reference |
| This compound | Nude Mice | HepG2 Xenograft | 6 mg/kg i.p. (every 8h on days 0 & 3) | Significant tumor growth suppression | No significant body weight loss observed | [4] |
| Doxorubicin | Nude Mice | PANC-1 Xenograft | 5 mg/kg | Tumor growth inhibition | Data not specified in the same study | [5] |
| Doxorubicin | BALB/c Mice | N/A | Single dose | MTD: 7.5 mg/kg | Induces weight loss and other clinical signs of toxicity | [6] |
| Doxorubicin | Dogs | N/A | Single dose | MTD: 1.5 mg/kg | Organ-specific toxicities | [7] |
| Doxorubicin | Mice | N/A | Single dose | LD50: 17 mg/kg | Lethality | [7] |
MTD (Maximum Tolerated Dose): The highest dose of a drug that does not cause unacceptable toxicity. LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of a test population. i.p. (intraperitoneal)
Mechanism of Action
This compound: A Novel Inhibitor of Protein Synthesis
This compound is a tylophorine analog that exerts its anticancer effects by inhibiting protein synthesis.[8][9] Unlike many other protein synthesis inhibitors, this compound acts at the elongation step of translation.[8] This leads to the depletion of proteins with short half-lives, including many oncoproteins and cell cycle regulators crucial for cancer cell survival and proliferation.[8]
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin's primary mechanism of action involves the intercalation of its planar anthracycline ring into the DNA double helix.[10] This process obstructs the action of topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA strand breaks and ultimately, apoptosis.[10] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects, including its significant cardiotoxicity.[11]
Mandatory Visualization
Figure 1: Comparative signaling pathways of this compound and Doxorubicin.
Experimental Protocols
Determination of In Vitro IC50 Values (MTT Assay)
The half-maximal inhibitory concentration (IC50) of this compound and doxorubicin on pancreatic cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Figure 2: Experimental workflow for IC50 determination using the MTT assay.
Detailed Steps:
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, HPAC) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Preparation: Stock solutions of this compound and doxorubicin are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.
-
Cell Treatment: The culture medium is replaced with the medium containing the various drug concentrations. Control wells receive medium with the vehicle only.
-
Incubation: The plates are incubated for a defined period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Reagent Addition: After incubation, the drug-containing medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Determination of In Vivo Maximum Tolerated Dose (MTD)
The MTD is determined in a dose-escalation study in a relevant animal model, typically mice.[6][12]
Workflow:
Figure 3: Experimental workflow for determining the Maximum Tolerated Dose (MTD).
Detailed Steps:
-
Animal Selection and Acclimation: Healthy, age- and weight-matched mice (e.g., BALB/c or nude mice) are used. They are acclimated to the housing conditions for at least one week before the study begins.
-
Dose Selection and Grouping: Based on in vitro data and any available preliminary toxicity information, a range of doses is selected. Animals are randomly assigned to dose groups, including a control group receiving the vehicle.
-
Drug Administration: The drug is administered according to the planned route and schedule (e.g., single dose, multiple doses over a specific period).
-
Toxicity Monitoring: Animals are observed daily for clinical signs of toxicity, including changes in appearance, behavior, and activity levels. Body weight is measured at regular intervals (e.g., daily or every other day).
-
Endpoint Criteria: Pre-defined endpoints for unacceptable toxicity are established. A common endpoint is a body weight loss exceeding 20% of the initial weight or the presentation of severe, debilitating clinical signs.
-
MTD Determination: The MTD is defined as the highest dose at which no more than a specified percentage of animals (e.g., 10%) exhibit the pre-defined signs of unacceptable toxicity.
Conclusion
The available preclinical data indicates that this compound is a highly potent inhibitor of pancreatic cancer cell growth in vitro, with an IC50 in the nanomolar range, significantly lower than that of doxorubicin. In vivo studies with this compound in a HepG2 xenograft model demonstrated significant tumor growth suppression at a dose of 6 mg/kg without causing significant body weight loss in the treated mice, suggesting a favorable preliminary safety profile.
Doxorubicin, while an effective and widely used chemotherapeutic, has a therapeutic index that is significantly limited by its cumulative cardiotoxicity. The MTD of doxorubicin in preclinical models is well-established and relatively low.
A definitive comparison of the therapeutic index of this compound and doxorubicin is currently hampered by the lack of head-to-head in vivo studies in the same cancer model and comprehensive toxicology data for this compound. However, the high in vitro potency and the initial in vivo tolerability data for this compound are promising and warrant further investigation. Future preclinical studies should focus on establishing a more complete toxicity profile for this compound, including the determination of its MTD and LD50 in various models, and conducting direct comparative efficacy and toxicity studies against standard-of-care agents like doxorubicin in relevant cancer models. Such data will be crucial for accurately evaluating the therapeutic index of this compound and its potential as a novel anticancer agent.
References
- 1. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin-NFL-TBS.40-63 peptide Gold Complex Nanovector (DOX IN-NFL@AuNPs): Efficacy Evaluation in a mouse transplantation tumor model induced by PANC-1/ADR human pancreatic cancer resistant strain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel mode of action of tylophorine analogs as antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and in Vitro Evaluation of Tylophorine Derivatives as Possible Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]
- 10. researchgate.net [researchgate.net]
- 11. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Mechanisms of DCB-3503: A Comparative Guide
For Immediate Release
DCB-3503, a tylophorine analog, has demonstrated potent anti-tumor activity both in vitro and in vivo.[1] Its efficacy stems from a distinct mode of action that differentiates it from many current chemotherapeutic agents. This guide delves into its two primary inhibitory functions: the disruption of protein synthesis and the modulation of the NF-κB signaling pathway.
Key Findings at a Glance: Quantitative Performance
The anti-proliferative and cytotoxic effects of this compound have been quantified in several cancer cell lines. The tables below summarize its potency, providing a basis for comparison with other inhibitors.
Table 1: Growth Inhibition of this compound in Pancreatic Cancer Cell Lines [1][2]
| Cell Line | Assay Type | IC50 / EC50 (nM) |
| PANC-1 | Growth Inhibition | 50 ± 2 |
| HPAC | Growth Inhibition | 40 ± 2 |
| PANC-1 | Clonogenicity | 98.9 ± 9.5 |
Table 2: NF-κB Pathway Inhibition by this compound [3]
| Cell Line | Assay | ED50 (nM) |
| PANC-1 | TNFα-induced NF-κB activity | 72 |
Mechanism 1: A Novel Approach to Protein Synthesis Inhibition
A cornerstone of this compound's anti-cancer activity is its ability to inhibit protein synthesis through a novel mechanism. Unlike many known translation inhibitors, this compound specifically targets the elongation step of protein synthesis.[3][4] This leads to a global reduction in protein production, with a more profound and rapid impact on proteins with short half-lives, many of which are critical for cancer cell survival and proliferation, such as cyclin D1, survivin, and β-catenin.[3][4]
Notably, the mechanism of this compound is distinct from that of cycloheximide (CHX), which also inhibits translation elongation, and rapamycin, which acts through the mTOR pathway.[3][4]
Comparative Inhibitors:
-
Cycloheximide (CHX): A well-known inhibitor of protein biosynthesis in eukaryotes that blocks the elongation step.
-
Rapamycin: An mTOR inhibitor that can suppress the translation of specific mRNAs.
Mechanism 2: Modulation of the NF-κB Signaling Pathway
In addition to its effects on protein synthesis, this compound is a potent modulator of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[1][2] This pathway is a critical mediator of inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers, including pancreatic cancer.
This compound's mechanism of NF-κB inhibition is distinct from proteasome inhibitors like PS-341 (Bortezomib). Instead of preventing the degradation of IκBα, this compound acts by down-regulating the phosphorylated, active form of the p65 subunit of NF-κB in the nucleus.[2][3]
Comparative Inhibitor:
-
PS-341 (Bortezomib): A proteasome inhibitor that prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Experimental Methodologies
To facilitate the replication of these key findings, the following are summaries of the experimental protocols employed in the seminal papers.
Protein Synthesis Inhibition Assay
This assay measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled amino acids into newly synthesized proteins.
-
Cell Culture: Cancer cell lines (e.g., HepG2, PANC-1) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound, cycloheximide (positive control), or vehicle control for specified time periods.
-
Radiolabeling: A radiolabeled amino acid, such as [3H]-leucine or [35S]-methionine, is added to the culture medium.
-
Incubation: Cells are incubated to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.
-
Cell Lysis and Precipitation: Cells are lysed, and proteins are precipitated using an acid solution (e.g., trichloroacetic acid).
-
Quantification: The amount of incorporated radioactivity in the protein precipitate is measured using a scintillation counter. The results are expressed as a percentage of the control.
NF-κB Activity Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB using a reporter gene system.
-
Cell Transfection: Pancreatic cancer cells (e.g., PANC-1) are transiently transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements.
-
Treatment: Transfected cells are treated with this compound or a vehicle control, followed by stimulation with an NF-κB activator such as Tumor Necrosis Factor-alpha (TNFα).
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the amount of luciferase enzyme, is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid) to account for variations in transfection efficiency and cell number.
Conclusion
This compound presents a compelling profile as a potential anti-cancer therapeutic with a novel, dual mechanism of action. Its ability to inhibit protein synthesis at the elongation step and to modulate the NF-κB pathway by down-regulating nuclear phosphorylated p65 distinguishes it from other known inhibitors. The quantitative data and experimental protocols provided in this guide offer a foundation for further research and development of this promising compound.
References
- 1. Inhibition of cell growth and nuclear factor-kappaB activity in pancreatic cancer cell lines by a tylophorine analogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
Assessing the Clinical Translatability of DCB-3503: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DCB-3503, a tylophorine analog with preclinical anticancer activity, against other investigational and approved drugs with similar mechanisms or therapeutic targets. The objective is to assess the potential clinical translatability of this compound by examining its performance alongside comparators, supported by available experimental data.
Introduction to this compound
This compound is a synthetic analog of tylophorine, a natural compound with known anti-inflammatory and anticancer properties. Preclinical studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including pancreatic and hepatocellular carcinoma.[1][2] Its primary mechanism of action is the inhibition of protein synthesis at the elongation step, leading to the preferential downregulation of short-lived oncoproteins crucial for cancer cell survival and proliferation.[1][2]
Mechanism of Action of this compound
This compound exerts its anticancer effects through a novel mechanism of protein synthesis inhibition. Unlike other inhibitors that target the initiation phase, this compound acts on the elongation phase of translation.[1][2] This leads to a decrease in the production of proteins with high turnover rates, such as Cyclin D1, survivin, and β-catenin, without affecting their corresponding mRNA levels.[1][3] A key molecular target of this compound has been identified as the heat shock cognate protein 70 (HSC70).[4] By binding to HSC70, this compound allosterically modulates its activity, which is involved in the translation of specific mRNAs, including that of Cyclin D1.[4] Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[5]
Comparative Analysis
To assess the clinical translatability of this compound, its preclinical data is compared with that of two other natural product-derived protein synthesis inhibitors, Homoharringtonine (HHT) and Silvestrol , as well as with inhibitors of its downstream targets, HSP70 and Cyclin D1 .
Comparison with other Protein Synthesis Elongation Inhibitors
Homoharringtonine (HHT) is an FDA-approved drug for chronic myeloid leukemia (CML) that also inhibits protein synthesis elongation.[2][6] Silvestrol is a rocaglate derivative in preclinical development that targets the translation initiation factor eIF4A.[7][8][9] Although Silvestrol acts on initiation, it shares the commonality of being a natural product derivative that inhibits protein synthesis and affects oncoprotein levels.
Table 1: Preclinical Efficacy Comparison
| Feature | This compound | Homoharringtonine (HHT) | Silvestrol |
| Mechanism | Inhibits protein synthesis elongation; targets HSC70.[1][4] | Inhibits protein synthesis elongation by binding to the ribosome.[10] | Inhibits translation initiation by targeting eIF4A.[11] |
| In Vitro Potency | IC50 in nanomolar range for various cancer cell lines.[12][13] | Potent against leukemia cell lines.[6] | Potent against a broad range of cancer cell lines, including leukemia and solid tumors, with LC50 values in the low nanomolar range.[8][14] |
| In Vivo Efficacy | Inhibits tumor growth in pancreatic and hepatocellular cancer xenograft models.[1][15] | Effective in leukemia models; limited activity in solid tumor models.[2][4] | Demonstrates antitumor activity in leukemia and some solid tumor xenograft models.[8][9][14] |
| Key Downregulated Proteins | Cyclin D1, survivin, β-catenin, p53, p21.[1][3] | Mcl-1, c-Myc.[16] | Mcl-1, Cyclin D1.[7][9] |
Table 2: Clinical Development Status
| Drug | Development Phase | Indications | Key Clinical Findings |
| This compound | Preclinical | Pancreatic Cancer, Hepatocellular Carcinoma (preclinical) | No clinical trial data available. |
| Homoharringtonine (HHT) | Approved | Chronic Myeloid Leukemia (CML).[2] | Effective in CML, particularly in patients with resistance to tyrosine kinase inhibitors.[2] Phase I/II trials in acute myeloid leukemia (AML) have shown promise.[2][6] Limited efficacy in solid tumors.[2] Dose-limiting toxicities include myelosuppression and hypotension.[17] |
| Silvestrol | Preclinical | Leukemia, Lymphoma, various solid tumors (preclinical).[7][9] | Selected for preclinical development by the NCI.[7] A Phase I clinical trial in refractory CLL has been proposed.[7] No published clinical trial data yet. |
Comparison with Inhibitors of Downstream Targets
Given that this compound's mechanism involves the modulation of HSC70 and the downregulation of Cyclin D1, a comparison with drugs targeting these proteins is relevant.
Table 3: Comparison with HSP70 and Cyclin D1 Inhibitors
| Target Class | Examples | Development Status | Relevance to this compound |
| HSP70 Inhibitors | VER-155008, MKT-077, Apoptozole | Preclinical to Phase I (some trials terminated due to toxicity).[5][18] | This compound's targeting of HSC70 (an HSP70 family member) suggests a potential for similar therapeutic applications and challenges, such as achieving selectivity and managing toxicity.[4][19] |
| Cyclin D1/CDK4/6 Inhibitors | Abemaciclib, Palbociclib, Ribociclib | Approved | Breast Cancer; Investigational in Pancreatic Cancer.[20][21][22] |
Experimental Protocols
Detailed experimental protocols for the key experiments cited in the primary this compound publications are summarized below.
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression levels of various proteins.
-
Method:
-
Cancer cells (e.g., HepG2, PANC-1) were treated with varying concentrations of this compound for different time points.
-
Whole-cell lysates were prepared using lysis buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Cyclin D1, survivin, β-catenin, p53, p21, β-actin).
-
After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3]
-
Protein Synthesis Assay ([³H]-amino acid incorporation)
-
Objective: To measure the effect of this compound on global protein synthesis.
-
Method:
-
Cells were seeded in multi-well plates and treated with this compound.
-
[³H]-leucine or a mixture of [³H]-amino acids was added to the culture medium for a specified period.
-
Cells were washed with cold PBS and then treated with trichloroacetic acid (TCA) to precipitate proteins.
-
The precipitate was washed to remove unincorporated amino acids.
-
The protein precipitate was solubilized, and the radioactivity was measured using a scintillation counter.
-
The amount of incorporated radioactivity was normalized to the total protein content.[13]
-
Assessment of Clinical Translatability
The preclinical data for this compound demonstrates a novel mechanism of action and promising antitumor activity in models of pancreatic and hepatocellular cancer. However, a significant gap exists in its development pathway towards clinical translation.
Strengths:
-
Novel Mechanism: Its unique mechanism of inhibiting protein synthesis elongation and targeting HSC70 could be effective against cancers that are resistant to other therapies.[1][4]
-
Targeted Effect: The preferential downregulation of short-lived oncoproteins provides a rationale for its anticancer specificity.[1][3]
-
Preclinical Efficacy: Demonstrated in vivo activity in relevant cancer models.[1][15]
Challenges and Future Directions:
-
Lack of Clinical Data: The absence of any reported clinical trials is the most significant hurdle in assessing its translatability.
-
Toxicity Profile: The toxicity profile of this compound in vivo has not been extensively reported. As a protein synthesis inhibitor, off-target effects and toxicity in normal rapidly dividing cells are potential concerns, as seen with HHT.[17]
-
Comparison to Competitors: While its preclinical profile is interesting, it faces competition from other protein synthesis inhibitors like HHT, which is already approved for a hematological malignancy, and a pipeline of other translation inhibitors in development.[2][11][16]
-
Solid vs. Hematological Malignancies: The clinical success of HHT has been primarily in hematological cancers, with limited efficacy in solid tumors.[2] Further investigation is needed to determine if this compound can overcome this limitation.
This compound is an intriguing preclinical candidate with a well-defined and novel mechanism of action. To advance its clinical translatability, the following steps are critical:
-
Investigational New Drug (IND)-enabling studies: Comprehensive toxicology and pharmacology studies are required to establish a safety profile.
-
Phase I Clinical Trials: Initiation of "first-in-human" studies to determine the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in cancer patients.
-
Biomarker Development: Identification of predictive biomarkers to select patient populations most likely to respond to this compound treatment.
Without these crucial steps and the resulting clinical data, the translatability of this compound from promising preclinical findings to a viable clinical therapeutic remains speculative.
References
- 1. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoharringtonine: history, current research, and future direction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HSP70 Inhibitors - Cancer Research Strategy & Review [hsp70.com]
- 6. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-Clinical and Clinical Development of Silvestrol in Chronic Lymphocytic - Michael Grever [grantome.com]
- 8. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Protein synthesis control in cancer: selectivity and therapeutic targeting | The EMBO Journal [link.springer.com]
- 12. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sensitivity to an inhibitor of translation elongation in solid and hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of the Human Hsc70 System by Small Ligands as a Potential Anticancer Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Abemaciclib is effective against pancreatic cancer cells and synergizes with HuR and YAP1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Proper Disposal of DCB-3503 in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe and Compliant Disposal of the Novel Compound DCB-3503.
The proper disposal of any chemical is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. For novel or specialized research compounds like this compound, a tylophorine analog, specific disposal protocols are often not publicly documented. In such cases, a systematic and cautious approach, guided by institutional safety protocols, is required. This document provides a procedural framework for the responsible management and disposal of this compound waste.
Crucial First Step: Consultation with Environmental Health and Safety (EHS)
Before proceeding with any disposal activities, the first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. EHS professionals are trained to manage hazardous waste and can provide specific guidance based on local, state, and federal regulations. Provide them with all available information on this compound.
Characterization of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Tylophorine Analog |
| Molecular Formula | C₂₄H₂₇NO₅ |
| Compound Class | Phenanthroindolizidine Alkaloid |
In the absence of a complete hazard profile, this compound should be treated as a hazardous substance. This "assume hazard" principle is a cornerstone of laboratory safety when dealing with novel compounds.[1]
General Protocol for the Disposal of Novel Chemical Compounds
The following steps outline a standard procedure for managing the waste of a research chemical with unknown or uncertain toxicity. This protocol should be adapted to comply with your institution's specific EHS guidelines.[2]
Step 1: Waste Segregation
-
Do Not Mix : Never mix this compound waste with other chemical waste streams.[1] Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions.
-
Segregate by Form : Keep solid and liquid waste containing this compound in separate, clearly marked containers.[1]
Step 2: Container Selection and Management
-
Use Compatible Containers : Select a waste container made of a material chemically compatible with organic alkaloids. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, free from cracks or leaks.[1][3][4]
-
Secure Sealing : Ensure the container has a secure, leak-proof lid.[1][3] Containers must be kept closed at all times except when waste is being added.[4] A funnel should not be left in an open waste container.[4]
-
Leave Headspace : For liquid waste, leave at least 10% of the container volume as headspace to allow for vapor expansion.[5]
Step 3: Labeling
Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.
-
Label Immediately : Affix a hazardous waste label to the container as soon as the first drop of waste is added.[1]
-
Complete Information : The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]
-
The accumulation start date (the date waste was first added).[2]
-
The principal investigator's name and laboratory location.[2]
-
A statement indicating that the hazards are not fully known.[2]
-
Step 4: Storage
-
Designated Area : Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[4][6][7]
-
Secondary Containment : Place the waste container within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[1][2][3]
-
Segregated Storage : Store the this compound waste away from incompatible materials.[6] Consult your institution's chemical segregation chart for guidance.
Step 5: Arranging for Disposal
-
Contact EHS for Pickup : Once the waste container is full, or before the regulatory accumulation time limit is reached, contact your EHS department to arrange for a waste pickup.[1]
-
Provide Documentation : Be prepared to provide the completed waste label and any other available information about the compound to the EHS personnel.[1][2] EHS will then manage the final disposal through a licensed hazardous waste contractor.
Logical Workflow for Disposal of Novel Compounds
The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like this compound.
Caption: Workflow for the safe disposal of a novel research chemical.
By adhering to this structured approach and working closely with your institution's EHS department, you can ensure the safe, compliant, and responsible disposal of this compound and other novel compounds, thereby protecting yourself, your colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Personal protective equipment for handling DCB-3503
This document provides crucial safety and logistical information for the handling and disposal of DCB-3503, a potent research compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and ensuring proper containment and disposal.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. A risk assessment should be conducted for specific procedures to determine if additional protection is necessary.[1][2][3]
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Body Protection | Flame-retardant lab coat | Disposable gown over lab coat |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields[1] | Goggles and a full-face shield[1][4] |
| Hand Protection | Double-gloving with nitrile gloves[1] | Silver Shield gloves under nitrile gloves |
| Foot Protection | Closed-toe shoes | Shoe covers |
| Respiratory Protection | Not required for low-dust tasks in a certified chemical fume hood | N95 respirator or a Powered Air-Purifying Respirator (PAPR) for weighing or generating aerosols[4] |
Handling Procedures
All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood or a negative pressure isolator, to minimize inhalation exposure.[5]
Experimental Workflow for Handling this compound
Caption: A general workflow for the safe handling of this compound, from preparation to post-handling cleanup.
Detailed Protocol for Handling this compound:
-
Preparation:
-
Weighing and Reconstitution:
-
When weighing the solid compound, use a balance within the fume hood or an enclosure to prevent dust dissemination.
-
Carefully transfer the desired amount of this compound to a tared container.
-
Add the solvent slowly to avoid splashing.
-
Cap the container securely before mixing.
-
-
Post-Handling:
Emergency Procedures: Spill and Exposure Response
Immediate and effective management of spills is crucial to minimize contamination and health risks.
Spill Response Workflow
Caption: A step-by-step workflow for responding to a this compound spill.
Detailed Spill Cleanup Protocol:
-
Immediate Actions:
-
Alert personnel in the immediate vicinity of the spill.
-
If the spill is large or outside of a containment area, evacuate the lab and contact the institutional safety office.
-
-
Cleanup Procedure (for small, contained spills):
-
Don appropriate PPE, including a respirator if the spill involves a powder.
-
Gently cover the spill with absorbent pads or granules to prevent further spread.
-
For liquid spills, work from the outside of the spill inwards.
-
For solid spills, carefully wet the material with a suitable solvent to avoid generating dust before wiping it up.[6]
-
Place all contaminated cleanup materials into a designated cytotoxic waste container.[9]
-
Clean the spill area with soap and water, followed by a suitable decontamination solution.[6]
-
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines. The primary method of disposal for cytotoxic waste is high-temperature incineration.[10]
Waste Segregation and Disposal
| Waste Type | Container | Disposal Procedure |
| Solid Waste (gloves, gowns, absorbent pads, empty vials) | Purple, leak-proof container labeled "Cytotoxic Waste"[8] | Seal the container when 3/4 full and arrange for collection by a licensed hazardous waste contractor. |
| Sharps Waste (needles, syringes, contaminated glassware) | Purple, puncture-resistant sharps container labeled "Cytotoxic Sharps"[8] | Seal the container when 3/4 full and arrange for collection by a licensed hazardous waste contractor. |
| Liquid Waste (unused solutions, contaminated solvents) | Labeled, leak-proof, and chemically compatible container | Do not dispose of down the sink. Arrange for collection by a licensed hazardous waste contractor. |
Waste Disposal Workflow
Caption: A workflow for the proper segregation and disposal of this compound contaminated waste.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. escolifesciences.com [escolifesciences.com]
- 6. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 7. weizmann.ac.il [weizmann.ac.il]
- 8. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
